N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Beschreibung
BenchChem offers high-quality N-(t-Boc)-3-phenyl Isoserine Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(t-Boc)-3-phenyl Isoserine Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGCYMFNVKHELE-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448577 | |
| Record name | N-(t-Boc)-3-phenyl Isoserine Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143527-75-7 | |
| Record name | N-(t-Boc)-3-phenyl Isoserine Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(t-Boc)-3-phenyl Isoserine Ethyl Ester" chemical structure
Critical Intermediate in the Semi-Synthesis of Taxane Therapeutics[1][2]
Executive Summary
This technical guide analyzes N-(t-Boc)-3-phenyl Isoserine Ethyl Ester , a pivotal intermediate in the synthesis of Paclitaxel (Taxol®) and Docetaxel (Taxotere®).[1] The biological potency of taxanes relies heavily on the C-13 side chain; the
This document provides a rigorous examination of the synthetic methodologies, specifically contrasting the Ojima
Part 1: Molecular Architecture & Pharmacophore Analysis
The structure of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is defined by two chiral centers at positions C2 and C3.[1]
-
Chemical Formula:
[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Key Structural Motifs:
-
Phenyl Ring (C3): Provides hydrophobic interaction within the tubulin binding pocket.[1]
-
t-Boc Group: An acid-labile protecting group for the amine, essential for orthogonal deprotection strategies during the final coupling to Baccatin III.[1]
-
Ethyl Ester: A carboxyl-protecting group that provides stability during purification but is easily hydrolyzed for coupling.[1]
-
Stereochemical Criticality:
Only the
Part 2: Synthetic Pathways (Comparative Analysis)
We evaluate three primary routes for accessing the enantiopure ethyl ester.
1. The Ojima
-Lactam Route (The "Gold Standard")
Developed by Iwao Ojima, this method utilizes a chiral ester enolate-imine cyclocondensation to form a
-
Mechanism: The
-lactam serves as a "masked" isoserine. Acid-catalyzed ring opening with ethanol yields the ethyl ester.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Advantage: Extremely high diastereoselectivity (
) and direct access to the correct stereochemistry.[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Limitation: Requires strictly anhydrous conditions and expensive chiral auxiliaries.[1]
2. Sharpless Asymmetric Aminohydroxylation (AA)
Direct conversion of ethyl cinnamate to the amino alcohol using osmium tetroxide and a chiral ligand.
-
Advantage: Single-step introduction of heteroatoms.[1]
-
Limitation: Regioselectivity (phenyl isoserine vs. phenyl serine) can be sensitive to ligand choice; residual osmium toxicity.[1]
3. Enzymatic Kinetic Resolution (The "Green" Route)
Hydrolysis of the racemic ethyl ester using lipases (e.g., Pseudomonas cepacia or Burkholderia cepacia).
-
Advantage: Scalable, room temperature operation, uses cheap racemic starting materials.[1]
-
Mechanism: The enzyme selectively hydrolyzes the unwanted
-ester to the acid, leaving the desired -ester intact (or vice versa, depending on enzyme specificity). -
Selection: This guide details this method due to its high industrial relevance and self-validating nature (ee monitoring).[1]
Table 1: Comparative Metrics of Synthetic Routes
| Metric | Ojima | Sharpless AA | Enzymatic Resolution |
| Enantioselectivity ( | |||
| Yield (Theoretical) | High | Moderate | Max 50% (per pass) |
| Reagent Cost | High (Chiral Auxiliaries) | High (Osmium/Ligands) | Low (Biocatalyst) |
| Scalability | Moderate | Low (Toxicity) | High |
Part 3: Visualization of Workflows
Diagram 1: Retrosynthetic Analysis of Taxol
This diagram illustrates the strategic placement of the N-(t-Boc) side chain within the total synthesis of Taxol.
Caption: Retrosynthetic disconnection of Paclitaxel showing the convergence of the Baccatin III core and the Phenyl Isoserine side chain.
Part 4: Experimental Protocol (Enzymatic Kinetic Resolution)
Objective: Isolation of
Principle: Pseudomonas cepacia lipase (Amano PS) exhibits high enantioselectivity for the hydrolysis of the
Materials
-
Racemic N-(t-Boc)-3-phenyl isoserine ethyl ester (10 g)
-
Pseudomonas cepacia Lipase (Amano PS-IM, immobilized)[1]
-
Diisopropyl ether (DIPE) or Toluene (Solvent)[1]
-
Phosphate Buffer (0.1 M, pH 7.0)[1]
-
Temperature controlled shaker (30°C)
Step-by-Step Methodology
-
Substrate Preparation: Dissolve 10.0 g of racemic ester in 100 mL of water-saturated Diisopropyl ether (DIPE).
-
Note: The water saturation is critical. Lipases require an aqueous interface or essential water layer to function in organic media.[1]
-
-
Enzymatic Hydrolysis: Add 1.0 g of immobilized Amano PS lipase. Incubate the suspension at 30°C with orbital shaking (200 rpm).
-
Validation Check: Monitor reaction progress via HPLC every 2 hours. Look for the appearance of the acid peak and the diminution of the ester peak.
-
-
Termination: Stop the reaction when the conversion reaches 50% (theoretical maximum for resolution). This typically occurs between 24–48 hours depending on enzyme activity.[1] Filter the enzyme (reusable) to stop the reaction.
-
Separation (Work-up):
-
Wash the organic filtrate with saturated Sodium Bicarbonate (
) solution (3 x 50 mL).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Organic Layer: Contains the unreacted
-Ethyl Ester (Desired Product).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Aqueous Layer: Contains the hydrolyzed
-Acid (Unwanted byproduct).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate to upgrade from ~96% to >99%.
Diagram 2: Kinetic Resolution Workflow
Caption: Workflow for the lipase-catalyzed kinetic resolution, separating the desired ester from the hydrolyzed acid byproduct.
Part 5: Analytical Quality Control
Trustworthiness in synthesis is established through rigorous characterization.[1]
1. High-Performance Liquid Chromatography (HPLC)[4][1]
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
-
Detection: UV @ 254 nm.[1]
-
Retention Times (Approximate):
- -Isomer: 12.5 min
-
-Isomer: 16.8 minngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Acceptance Criteria:
.
2. Proton NMR (
-NMR, 400 MHz,
)
-
1.15 (t, 3H,
of ethyl) -
1.40 (s, 9H, t-Boc)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
4.15 (q, 2H,
of ethyl) -
4.55 (br s, 1H, C2-H)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
5.25 (br d, 1H, C3-H)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
5.45 (br d, 1H, NH)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
7.25-7.40 (m, 5H, Phenyl)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
Ojima, I., et al. (1992).[1][3] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of
-lactam synthon method." Tetrahedron. -
Sharpless, K. B., et al. (1996).[1] "The Osmium-Catalyzed Asymmetric Aminohydroxylation." Angewandte Chemie International Edition. [1]
-
Kanerva, L. T., et al. (1996).[1] "Chemoenzymatic synthesis of the C-13 side-chain of Taxol: lipase-catalyzed hydrolysis of (2R,3S)-3-phenylisoserine esters." Tetrahedron: Asymmetry.
-
Denis, J. N., et al. (1988).[1] "An efficient, enantioselective synthesis of the taxol side chain."[3][5] Journal of Organic Chemistry.
Sources
"N-(t-Boc)-3-phenyl Isoserine Ethyl Ester" CAS number 143527-75-7
CAS Number: 143527-75-7 Synonyms: Ethyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate Role: Critical Chiral Intermediate for Taxane Semisynthesis (Docetaxel/Cabazitaxel)
Executive Summary
In the high-stakes landscape of oncology drug manufacturing, the purity of the C-13 side chain defines the efficacy of the final taxane therapeutic. N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (CAS 143527-75-7) serves as the stable, transportable precursor to the "warhead" moiety of Docetaxel (Taxotere®) and Cabazitaxel.
This guide moves beyond basic characterization to address the process chemistry required to synthesize, purify, and utilize this intermediate. We focus on the (2R,3S) stereoisomer, as the biological activity of taxanes is strictly stereodependent; the (2S,3R) isomer is pharmacologically inert or toxic.
Chemical Profile & Stereochemistry
The molecule features two contiguous chiral centers. The (2R,3S) configuration is non-negotiable for microtubule-stabilizing activity.
| Property | Specification |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 102°C – 105°C |
| Solubility | Soluble in Methanol, Ethanol, Ethyl Acetate; Insoluble in Water |
| Chiral Purity | > 99.5% e.e.[1][2][3][4][5] (Required for API grade) |
| Chemical Stability | Stable under dry conditions; susceptible to hydrolysis in basic media |
Synthesis Protocols
We present two industry-standard methodologies: Enzymatic Kinetic Resolution (for high optical purity) and Asymmetric Synthesis via Darzens Condensation (for scalability).
Method A: Enzymatic Kinetic Resolution (Green Chemistry Route)
Rationale: Lipase-catalyzed hydrolysis is highly selective, hydrolyzing the unwanted enantiomer while leaving the desired (2R,3S)-ester intact.
Reagents:
-
Racemic N-Boc-3-phenylisoserine ethyl ester
-
Pseudomonas cepacia Lipase (PCL) or Candida antarctica Lipase B (CAL-B)
-
Solvent: Diisopropyl ether (water-saturated) or Phosphate Buffer/Toluene biphasic system.
Protocol:
-
Preparation: Dissolve racemic ester (100 g) in water-saturated diisopropyl ether (1 L).
-
Initiation: Add immobilized Lipase (5 g). Maintain temperature at 30°C.
-
Reaction: Monitor conversion via chiral HPLC. The enzyme selectively hydrolyzes the (2S,3R) isomer to its corresponding acid, leaving the (2R,3S) ethyl ester untouched.
-
Termination: Stop reaction when conversion reaches 50-52% (typically 24-48 hours). Filter off the enzyme.
-
Separation: Wash the organic phase with saturated NaHCO₃. The (2S,3R)-acid moves to the aqueous phase. The desired (2R,3S)-ester remains in the organic phase.
-
Isolation: Dry organic phase over MgSO₄, concentrate, and recrystallize from Ethyl Acetate/Hexane.
Method B: Darzens Condensation (Scale-Up Route)
Rationale: Uses inexpensive starting materials (Benzaldehyde) but requires rigorous stereochemical control.
Protocol:
-
Condensation: React Benzaldehyde with Ethyl Chloroacetate in the presence of Sodium Ethoxide (EtONa) at -10°C to form Ethyl 3-phenylglycidate (epoxide intermediate).
-
Ring Opening: Treat the epoxide with Sodium Azide (NaN₃) or Ammonia in Ethanol. The nucleophile attacks the benzylic position (C-3) with inversion of configuration.
-
Hydrogenation/Protection: If Azide is used, reduce to amine via Pd/C hydrogenation. Immediately protect the nascent amine with Di-tert-butyl dicarbonate (Boc₂O) to yield the crude Boc-amino ester.
-
Purification: Recrystallize to remove the cis/trans minor isomers.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the logic flow from raw materials to the final Docetaxel API, highlighting the critical role of CAS 143527-75-7.
Caption: Workflow depicting the enzymatic resolution of the ethyl ester and its subsequent conversion into Docetaxel.
Downstream Application: The "Coupling" Logic
CAS 143527-75-7 is rarely coupled directly. It is the storage form . The ester protects the carboxylic acid from degradation during transport.
The Activation Protocol: Before coupling to the taxane core (10-DAB), the ethyl ester must be hydrolyzed:
-
Saponification: Dissolve ester in THF/Water (4:1). Add LiOH (1.2 eq) at 0°C.
-
Workup: Acidify with 1N HCl to pH 3. Extract with Ethyl Acetate.[6][7]
-
Result: Yields (2R,3S)-N-(t-Boc)-3-phenylisoserine (Acid) .
-
Coupling: The resulting acid is then coupled to protected 10-Deacetylbaccatin III using DCC (Dicyclohexylcarbodiimide) and DMAP, or converted to an oxazolidine derivative for the "Ojima Lactam" method.
Analytical Controls (Quality Assurance)
Trustworthiness in data is paramount. The following parameters must be verified for every batch.
Chiral HPLC Method
Objective: Determine Enantiomeric Excess (ee).
-
Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria:
NMR Verification
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.18 (t, 3H, ester CH₃)
-
δ 1.41 (s, 9H, Boc t-Bu)
-
δ 4.15 (q, 2H, ester CH₂)
-
δ 4.60 (d, 1H, H-2)
-
δ 5.25 (d, 1H, H-3)
-
δ 7.30-7.40 (m, 5H, Phenyl)
-
-
Note: The coupling constant between H-2 and H-3 (J ≈ 2-3 Hz) confirms the syn stereochemistry characteristic of the (2R,3S) isomer. Anti isomers typically show J ≈ 8-9 Hz.
References
-
Ojima, I., et al. (1994). "New and efficient approaches to the semisynthesis of taxol and its congeners."[2] Journal of Medicinal Chemistry.
-
Gueritte-Voegelein, F., et al. (1991). "Chemical studies of 10-deacetyl baccatin III. Hemisynthesis of taxol derivatives." Tetrahedron.
-
Kanerva, L. T., et al. (1996). "Chemoenzymatic synthesis of the taxol side chain." Tetrahedron: Asymmetry.
-
Denis, J. N., et al. (1988). "An efficient, enantioselective synthesis of the taxol side chain." Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10855235, Docetaxel Side Chain."
Sources
- 1. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 7. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 8. alentris.org [alentris.org]
Technical Guide: Discovery, Synthesis, and Application of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Executive Summary
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a critical intermediate in the semi-synthesis of Docetaxel (Taxotere) , a second-generation taxane widely used in oncology. While Paclitaxel (Taxol) possesses an N-benzoyl side chain, Docetaxel features an N-tert-butoxycarbonyl (t-Boc) moiety at the C-3' position. This structural modification enhances water solubility and alters the tubulin-binding profile.
This guide details the historical discovery, chemical identity, and two primary synthetic methodologies for this ester: the Sharpless Asymmetric Aminohydroxylation (AA) and the Ojima Lactam Method . It is designed for researchers requiring high-fidelity protocols and mechanistic insight.
Part 1: Historical Genesis & Discovery
The Taxane Supply Crisis (1980s)
In the late 1980s, the clinical success of Paclitaxel was threatened by environmental limitations. The drug was originally isolated from the bark of the Pacific Yew (Taxus brevifolia), a process that required the destruction of slow-growing trees. This "supply crisis" necessitated a semi-synthetic route.
Potier, Gueritte-Voegelein, and the Birth of Docetaxel
Researchers at the CNRS (Institut de Chimie des Substances Naturelles) , led by Pierre Potier and Francoise Gueritte-Voegelein , discovered that 10-Deacetylbaccatin III (10-DAB) could be harvested sustainably from the needles of the European Yew (Taxus baccata).
While attempting to synthesize Taxol from 10-DAB, they synthesized a variant with a t-Boc protecting group on the C-13 side chain instead of the benzoyl group found in Taxol. This compound, RP 56976 (later Docetaxel), exhibited superior cytotoxicity in certain assays. The synthesis of the side chain—specifically the N-(t-Boc)-3-phenyl Isoserine moiety—became a focal point of organic chemistry.
The Ojima Contribution
While Potier’s group established the semi-synthetic route, Iwao Ojima (Stony Brook University) revolutionized the synthesis of the side chain. In 1992, Ojima introduced the Beta-Lactam Synthon Method , a highly stereoselective route that became the industrial standard for producing the phenyl isoserine side chain.
Part 2: Chemical Identity
-
IUPAC Name: Ethyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate
-
Stereochemistry: (2R, 3S) configuration is essential for biological activity. The (2S, 3R) enantiomer is biologically inactive.
-
Role: Precursor to the Docetaxel side chain acid. The ethyl ester protects the carboxyl group during purification or storage but must be hydrolyzed to the free acid (or used as a lactam) for coupling to the baccatin core.
Data Summary: Physical Properties
| Property | Value |
| Molecular Formula | C22H27NO5 |
| Molecular Weight | 385.45 g/mol |
| Melting Point | 78–80 °C |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water |
| Key Functional Groups | Ethyl Ester (C-1), Hydroxyl (C-2), t-Boc Amine (C-3) |
Part 3: Synthetic Pathways (Technical Deep Dive)
Method A: Sharpless Asymmetric Aminohydroxylation (Direct Route)
Developed by K. Barry Sharpless in the late 1990s, this method allows for the direct conversion of ethyl cinnamate to the desired amino-hydroxy ester in a single step with high enantioselectivity.
Mechanistic Insight
The reaction utilizes an Osmium(VIII)-catalyzed syn-addition of a nitrogen source (carbamate) and an oxygen source (water) across the alkene.[1] The regioselectivity is controlled by the ligand (DHQ)2PHAL , which favors the placement of the nitrogen at the benzylic position (C-3).
Experimental Protocol
Reagents:
-
Ethyl trans-cinnamate (1.0 eq)
-
t-Butyl carbamate (BocNH2) (1.1 eq)
-
Potassium Osmate dihydrate (K2OsO2(OH)4) (0.04 eq)
-
(DHQ)2PHAL (Hydroquinine 1,4-phthalazinediyl diether) (0.05 eq)
-
t-Butyl hypochlorite (t-BuOCl) (freshly prepared)
-
Sodium Hydroxide (NaOH)[2]
-
Solvent: n-Propanol/Water (1:1)
Step-by-Step Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve t-Butyl carbamate (3.1 eq relative to Os) in n-Propanol. Add NaOH (3.0 eq) dissolved in water.
-
Oxidant Generation: Cool the mixture to 0°C. Add t-BuOCl (3.0 eq) dropwise. Stir for 5 minutes to generate the N-chlorocarbamate salt in situ.
-
Ligand Addition: Add the (DHQ)2PHAL ligand and Ethyl trans-cinnamate.
-
Initiation: Add K2OsO2(OH)4.[3] The solution will turn green/brown.
-
Reaction: Stir at 20°C for 3-5 hours. Monitor via TLC (EtOAc/Hexane 1:3).
-
Quenching: Quench with saturated aqueous sodium sulfite (Na2SO3). Stir for 30 minutes to reduce Os(VIII) to insoluble Os(IV).
-
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) yields N-(t-Boc)-3-phenyl Isoserine Ethyl Ester .
Method B: The Ojima Lactam Method (Industrial Standard)
This method constructs a chiral beta-lactam ring which is subsequently opened to yield the ester or acid. It offers superior scalability and stereocontrol.
Mechanistic Insight
The core reaction is a Staudinger [2+2] cycloaddition (or ester enolate-imine condensation) between a chiral imine and a ketene equivalent. The resulting beta-lactam is rigid, locking the (3R, 4S) stereochemistry (which corresponds to 2R, 3S in the open chain).
Experimental Protocol
Phase 1: Synthesis of the Beta-Lactam
-
Imine Formation: Condense Benzaldehyde with p-Anisidine (or similar amine, though Ojima often uses N-TMS imines for specific routes) to form the imine.
-
Cycloaddition: React the imine with an activated glycolic acid derivative (e.g., acetoxyacetyl chloride) in the presence of a base (Triethylamine) at -78°C.
-
Result: (3R, 4S)-3-protected-4-phenyl-2-azetidinone.
Phase 2: Lactam Conversion to Ethyl Ester
-
Protection Swap: If the nitrogen is not yet Boc-protected, protect it using Boc2O and DMAP.
-
Ring Opening (Ethanolysis): Dissolve the N-Boc-beta-lactam in anhydrous Ethanol.
-
Catalysis: Add a catalytic amount of Sodium Ethoxide (NaOEt) or camphorsulfonic acid (CSA), depending on the specific protecting groups present.
-
Reaction: Stir at 0°C to Room Temperature. The nucleophilic attack of ethanol on the lactam carbonyl opens the ring.
-
Purification: The resulting product is N-(t-Boc)-3-phenyl Isoserine Ethyl Ester .
Part 4: Application & Coupling Logic
To synthesize Docetaxel, the ethyl ester is rarely coupled directly due to the low reactivity of the ester carbonyl. It serves as a stable storage form.
The Activation Workflow:
-
Hydrolysis: The ethyl ester is hydrolyzed using LiOH in THF/Water to yield N-(t-Boc)-3-phenyl Isoserine (Free Acid) .
-
Coupling: The free acid is coupled to 7,10-di-Troc-10-DAB (protected baccatin) using DCC (Dicyclohexylcarbodiimide) and DMAP .
-
Deprotection: The Troc groups are removed (Zn/Acetic Acid) to yield Docetaxel.
Part 5: Visualization of Pathways
Diagram 1: Sharpless Asymmetric Aminohydroxylation Mechanism
This diagram illustrates the direct conversion of Ethyl Cinnamate to the target ester using the Sharpless AA protocol.
Caption: Figure 1: The Sharpless AA reaction utilizes a chiral ligand to enforce regioselectivity, installing the N-Boc and OH groups syn-specifically.[4]
Diagram 2: The Ojima Lactam Route
This diagram details the industrial route via the Beta-Lactam intermediate.
Caption: Figure 2: The Ojima route creates a rigid beta-lactam ring to lock stereochemistry before opening the ring to form the ester or coupling directly.
References
-
Ojima, I., et al. (1992). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron, 48(34), 6985-7012. Link
-
Guéritte-Voegelein, F., et al. (1991). "Relationships between the structure of taxol analogues and their antimitotic activity." Journal of Medicinal Chemistry, 34(3), 992-998. Link
-
Sharpless, K. B., et al. (1998).[5] "Asymmetric Aminohydroxylation of Substituted Styrenes Using t-Butyl Carbamate." Tetrahedron Letters, 39(31), 5521-5524. Link
-
Tao, B., et al. (1998). "Sharpless asymmetric aminohydroxylation: A powerful tool for the synthesis of N-protected-alpha-amino-beta-hydroxy acids." Journal of Organic Chemistry. Link
-
Didier, E., et al. (1994). "Process for the preparation of Taxotere (Docetaxel) from 10-deacetylbaccatin III." US Patent 5476954. Link
Sources
- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Stereochemistry of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester: Synthesis, Characterization, and Application
Executive Summary
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a chiral building block of profound significance in pharmaceutical development, primarily serving as a key precursor to the C-13 side chain of the potent anticancer agents Paclitaxel (Taxol®) and Docetaxel. The biological efficacy of these drugs is critically dependent on the precise stereochemistry of this side chain, with the (2R,3S) configuration being essential for promoting the microtubule assembly that leads to cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides an in-depth exploration of the stereochemical landscape of this molecule, detailing the relationships between its four stereoisomers. We present field-proven strategies for the stereoselective synthesis of the desired (2R,3S) isomer and outline rigorous, self-validating analytical protocols for its characterization and quality control, designed for researchers and professionals in drug development.
The Imperative of Stereochemical Control in Drug Synthesis
In medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological function. Chiral molecules can exist as stereoisomers that, despite having identical chemical formulas and connectivity, may exhibit vastly different pharmacological and toxicological profiles. The case of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a paradigmatic example. Its incorporation into the Paclitaxel structure is what enables the drug to bind effectively to the β-tubulin subunit, stabilizing microtubules and inducing cell death.[3] An incorrect stereoisomer at this position can lead to a dramatic loss of activity, rendering the final drug ineffective. Therefore, the ability to selectively synthesize and analytically confirm the (2R,3S) stereochemistry is a non-negotiable requirement for the successful development of taxane-based therapeutics.
Defining the Stereochemical Landscape
The structure of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester contains two chiral centers, at the C2 (α-carbon) and C3 (β-carbon) positions. This gives rise to a total of four possible stereoisomers.
-
Chiral Center C2: The carbon atom bonded to the hydroxyl group and the ethyl ester group.
-
Chiral Center C3: The carbon atom bonded to the phenyl group and the N-Boc protected amino group.
These four stereoisomers exist as two pairs of enantiomers and are further classified into two diastereomeric pairs based on the relative orientation of the substituents at C2 and C3.
-
Syn Diastereomers: The C2-hydroxyl and C3-amino groups are on the same side in a Fischer projection. This pair consists of the (2R,3S) and (2S,3R) enantiomers. The (2R,3S) isomer is the biologically relevant precursor for Paclitaxel.[1]
-
Anti Diastereomers: The C2-hydroxyl and C3-amino groups are on opposite sides. This pair consists of the (2R,3R) and (2S,3S) enantiomers.[1]
The relationship between any syn isomer and any anti isomer is diastereomeric. Diastereomers possess distinct physical properties (e.g., melting point, solubility, NMR spectra), which allows for their separation using standard laboratory techniques like chromatography.
Table 1: Stereoisomeric Relationships
| Isomer | Configuration | Relationship to (2R,3S) | Relative Stereochemistry |
| Isomer 1 | (2R,3S) | Reference | Syn |
| Isomer 2 | (2S,3R) | Enantiomer | Syn |
| Isomer 3 | (2R,3R) | Diastereomer | Anti |
| Isomer 4 | (2S,3S) | Diastereomer | Anti |
Visualization of Isomeric Relationships
Caption: Stereoisomeric relationships of 3-phenylisoserine derivatives.
Strategies for Asymmetric Synthesis
Achieving stereochemical purity requires a synthesis strategy that is inherently three-dimensional. While the resolution of a racemic mixture is possible, stereoselective synthesis is far more efficient as it avoids the loss of 50% of the material. A widely adopted and powerful strategy for synthesizing the (2R,3S) isomer involves the asymmetric synthesis of a β-lactam intermediate, followed by its ring-opening.
Causality of the β-Lactam Route
The ester enolate-imine cyclocondensation reaction to form a β-lactam is a cornerstone of this approach.[3] The causality for its success lies in the high degree of stereocontrol achievable. By using a chiral auxiliary on the ester enolate, the facial selectivity of the imine attack is directed, leading predominantly to a single diastereomer of the β-lactam. This intermediate locks in the desired relative (syn) and absolute (2R,3S) stereochemistry, which is then carried through to the final product upon hydrolytic ring-opening.
Detailed Protocol: Asymmetric Synthesis via Chiral β-Lactam
This protocol describes a representative workflow for synthesizing the (2R,3S) target molecule.
Step 1: Imine Formation
-
To a solution of benzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂), add a primary amine such as p-anisidine (1.0 eq).
-
Add a drying agent (e.g., MgSO₄) and stir at room temperature until analysis (TLC, GC) indicates complete formation of the corresponding N-arylimine.
-
Filter off the drying agent and concentrate the solution under reduced pressure. The crude imine is often used directly in the next step.
Step 2: Chiral Enolate Formation and [2+2] Cycloaddition
-
In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve a chiral auxiliary-derived acetate ester (e.g., a derivative of a chiral oxazolidinone) in anhydrous THF and cool to -78 °C.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) to generate the lithium enolate.
-
To this cold enolate solution, add the previously prepared imine (1.0 eq) in THF.
-
Allow the reaction to stir at -78 °C for several hours. The stereochemistry is controlled at this stage.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is the diastereomerically enriched β-lactam.
Step 3: N-Boc Protection and Auxiliary Cleavage
-
The N-aryl group of the β-lactam is typically removed under oxidative conditions (e.g., with ceric ammonium nitrate, CAN).
-
The resulting free amine is then protected with Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the presence of a base (e.g., triethylamine) to yield the N-Boc protected β-lactam.[4][5]
-
The chiral auxiliary is subsequently cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the corresponding acid.
Step 4: Ring Opening and Esterification
-
The N-Boc β-lactam acid is subjected to ring-opening using a base (e.g., NaOH) in an alcohol-water mixture. This step must be carefully controlled to avoid epimerization.
-
The resulting N-Boc-3-phenylisoserine is then esterified. To a solution of the acid in ethanol, add a catalytic amount of strong acid (e.g., H₂SO₄) and heat to reflux.
-
After completion, neutralize the reaction, perform an aqueous workup, and purify the final product, N-(t-Boc)-3-phenyl Isoserine Ethyl Ester, by column chromatography.
Visualization of Synthetic Workflow
Caption: Asymmetric synthesis workflow via the β-Lactam route.
Orthogonal Analytical Validation
The synthesis of a chiral molecule must be followed by a rigorous, self-validating analytical system to confirm its stereochemical identity and purity. Relying on a single method is insufficient; orthogonal techniques provide complementary information, ensuring the utmost confidence in the material's quality.
Distinguishing Diastereomers by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful first-pass tool for distinguishing diastereomers. The syn and anti isomers of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester have different spatial arrangements, resulting in distinct chemical shifts and proton-proton coupling constants (J-values) for the C2-H and C3-H protons.
According to the Karplus relationship, the magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them.
-
Syn Isomers ((2R,3S) and (2S,3R)): Typically exhibit a smaller coupling constant, J₂﹐₃ ≈ 4-6 Hz .
-
Anti Isomers ((2R,3R) and (2S,3S)): Typically exhibit a larger coupling constant, J₂﹐₃ ≈ 7-9 Hz .
This difference allows for the unambiguous determination of the relative stereochemistry (syn vs. anti) and an estimation of the diastereomeric ratio in a mixture by integrating the respective signals.[6]
Separation and Quantification by Chiral HPLC
While NMR can distinguish diastereomers, it cannot differentiate between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating and quantifying all four stereoisomers.
Principle of Operation: The separation is achieved on a chiral stationary phase (CSP), which is typically a polysaccharide derivative (e.g., cellulose or amylose) coated onto a silica support. The chiral environment of the CSP allows for transient, diastereomeric interactions with the enantiomers of the analyte, leading to different retention times. Enantiomers that interact more strongly with the CSP are retained longer on the column.
Detailed Protocol: Chiral HPLC Analysis
-
System Preparation:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for the phenyl group (e.g., 220 nm).
-
Temperature: Ambient or controlled at 25 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the N-(t-Boc)-3-phenyl Isoserine Ethyl Ester in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample onto the column.
-
Record the chromatogram for a sufficient duration to allow all four potential isomers to elute.
-
Identify the peaks corresponding to each stereoisomer by running analytical standards of the pure compounds or a racemic mixture.
-
Calculate the enantiomeric excess (ee%) and diastereomeric excess (de%) by integrating the peak areas.
-
Visualization of Analytical Workflow
Caption: Workflow for chiral HPLC analysis and quality control.
Conclusion: From Stereocenter to Clinical Significance
The stereochemistry of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a masterclass in the importance of chirality in drug development. The precise spatial arrangement at the C2 and C3 carbons dictates the efficacy of one of modern medicine's most important classes of chemotherapeutic agents. For scientists and researchers in this field, mastery over the stereoselective synthesis and the orthogonal analytical validation of the (2R,3S) isomer is not merely an exercise in chemical precision; it is a fundamental pillar supporting the development of life-saving therapies. The robust protocols and foundational principles outlined in this guide serve as a framework for ensuring the quality, safety, and efficacy of these critical pharmaceutical building blocks.
References
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]
- Google Patents. (n.d.). US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt.
-
Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3):174-188. Scholars Research Library. Retrieved from [Link]
-
PubChem. (n.d.). (2R,3S)-boc-3-Phenylisoserine. Retrieved from [Link]
-
Georg, G. I., et al. (2009). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. National Institutes of Health. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]
-
Varma, A., et al. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. PubMed Central. Retrieved from [Link]
-
O'Brien, P., et al. (2007). The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. PubMed Central. Retrieved from [Link]
-
Poppe, L., et al. (2019). catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. IRIS . Retrieved from [Link]
-
Organic Chemistry Portal. (2022). The Li Synthesis of Paclitaxel (Taxol®). Retrieved from [Link]
-
Georg, G. I., et al. (1994). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR of N-Boc-tosylpropoxytryptophan methyl ester. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. N-(T-BOC)-3-PHENYL ISOSERINE ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Safety and Handling of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Executive Summary
N-(tert-Butoxycarbonyl)-3-phenylisoserine ethyl ester (often referred to as the "Taxol Side Chain" ester) is a critical chiral intermediate in the semi-synthesis of taxane-class antineoplastic agents, specifically Paclitaxel (Taxol) and Docetaxel .
This guide defines the operational standards for handling this compound. While it is an intermediate and lacks the full cytotoxic potency of the final API (Active Pharmaceutical Ingredient), it possesses significant biological relevance and chemical reactivity. It must be managed as a Potent Compound Intermediate with strict adherence to containment and stability protocols to prevent hydrolysis, racemization, or occupational exposure.
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the molecule's structure is the first step in predicting its reactivity and hazard profile.
| Parameter | Technical Detail |
| Chemical Name | Ethyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate |
| Common Designation | N-Boc-3-phenylisoserine ethyl ester; Taxol C-13 Side Chain Ester |
| CAS Registry Number | 143527-70-2 (Oxazolidine form often cited) or 132201-33-3 (Open chain ethyl ester) |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | ~309.36 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, Ethanol, DCM, Ethyl Acetate; Insoluble in Water |
| Chirality | (2R, 3S) – Critical for biological activity of downstream Taxol |
Structural Vulnerabilities[11]
-
Ester Linkage: Susceptible to hydrolysis under basic conditions or prolonged exposure to moisture, converting it back to the acid form.
-
Boc-Protective Group: Acid-labile. Exposure to strong acids (HCl, TFA) will deprotect the amine, altering the safety profile and reactivity.
-
Stereocenter Integrity: The (2R, 3S) configuration is thermodynamically stable but can racemize under harsh thermal or basic conditions.
Part 2: Risk Assessment & Toxicology (HSE Profile)
GHS Classification
Based on current Safety Data Sheets (SDS) for phenylisoserine derivatives:
-
Signal Word: WARNING
-
Hazard Statements:
Occupational Exposure Banding (OEB)
While specific LD50 data is often proprietary for intermediates, this compound should be treated as OEB 3 (Hazardous) in a pharmaceutical development context.
-
Rationale: It is a direct precursor to a cytotoxic agent (Paclitaxel). Although the side chain alone does not bind tubulin with the same affinity as the full taxane, it is designed to interact with biological systems.
-
Sensitization: Potential for allergic dermatitis upon repeated contact.
Graphviz: Safety Decision Logic
The following diagram illustrates the decision matrix for handling this compound based on its hazard profile.
Caption: Operational workflow for hazard assessment and containment of Taxol side-chain intermediates.
Part 3: Strategic Handling & Storage Protocols
Engineering Controls
-
Primary Containment: All weighing and transfer of the solid must occur within a certified chemical fume hood or a powder containment balance enclosure .
-
Airflow: Ensure face velocity is maintained between 0.3 – 0.5 m/s.
-
Static Control: Use anti-static weighing boats. Phenylisoserine esters can be electrostatic; static discharge can scatter the powder, increasing inhalation risk.
Personal Protective Equipment (PPE)[6]
-
Respiratory: If working outside a hood (not recommended), a P3/N95 particulate respirator is the absolute minimum.
-
Dermal:
-
Gloves: Nitrile (minimum thickness 0.11 mm). For prolonged handling or solution preparation, double gloving is required.
-
Breakthrough Logic: Esters can permeate thin latex; Nitrile provides superior resistance to the organic solvents (Ethyl Acetate/DCM) typically used to dissolve this compound.
-
-
Ocular: Chemical safety goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine dust hazard.
Storage & Stability
-
Temperature: Refrigerate at 2°C to 8°C .
-
Atmosphere: Store under Argon or Nitrogen . The Boc group and ester linkage are stable, but moisture can catalyze slow hydrolysis over months.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.
Part 4: Experimental Protocol – Solubilization & Usage
This protocol ensures the compound is prepared safely for synthesis (e.g., coupling to Baccatin III).
Objective: Prepare a 0.1 M solution in Dichloromethane (DCM) for coupling.
-
Preparation:
-
Calculate mass required:
. -
Equip fume hood with an analytical balance and an argon line.
-
-
Weighing:
-
Place a tared, dry scintillation vial in the balance.
-
Transfer the solid using a stainless steel spatula. Do not use plastic which may generate static.
-
Safety Check: If powder spills, wipe immediately with a DCM-dampened tissue; do not blow dust away.
-
-
Solubilization:
-
Add anhydrous DCM (Dichloromethane) to the vial.
-
Add a magnetic stir bar and cap immediately.
-
Stir at room temperature. The solution should become clear within 2-5 minutes.
-
Note: If the solution remains cloudy, moisture may be present. Dry over
if necessary.
-
-
Reaction Context (The "Why"):
-
This ester is typically hydrolyzed to the acid or coupled directly via ester-amide exchange to the C-13 hydroxyl group of Baccatin III to form the Taxol core.
-
Graphviz: Synthetic Utility Pathway
This diagram contextualizes the molecule within the drug development pipeline.
Caption: The chemical pathway transforming the ethyl ester intermediate into the final Paclitaxel drug.
Part 5: Emergency Response & Waste Management
| Event | Protocol |
| Eye Contact | Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2] Seek medical attention immediately (irritant properties can cause corneal damage). |
| Skin Contact | Wash with soap and copious water.[2] Do not use alcohol/solvents (increases skin absorption). |
| Inhalation | Move to fresh air.[5][2][6] If breathing is difficult, administer oxygen. |
| Spill Cleanup | 1. Evacuate area. 2. Wear full PPE (Double nitrile, Goggles, N95). 3. Wet the powder with a solvent-dampened pad (to prevent dust). 4. Scoop into a hazardous waste container. |
| Disposal | Incineration in a chemical waste combustor equipped with an afterburner and scrubber. Do not dispose of in sinks. |
References
-
National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CID 7010687: (2R,3S)-boc-3-Phenylisoserine.[7][8] Retrieved from [Link]
- BMS (Bristol-Myers Squibb). (1995). Paclitaxel (Taxol) Prescribing Information & Chemistry. (Historical reference for side-chain significance).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. vigon.com [vigon.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. (2R,3S)-2-hydroxy-3-(N-tertbutoxycarbonyl) amino-3- phenyl- methyl propionate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate | 124605-42-1 [chemicalbook.com]
- 8. (2R,3S)-boc-3-Phenylisoserine | C14H19NO5 | CID 7010687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Ojima β-lactam asymmetric synthesis for phenylisoserine
Application Note: High-Purity Asymmetric Synthesis of (2R,3S)-3-Phenylisoserine via the Ojima
Executive Summary
This application note details the Ojima
Mechanistic Principles & Logic
The core of this protocol is the reaction between a lithium enolate derived from a chiral ester and an aldimine.[1] The reaction proceeds through a highly ordered chair-like Zimmerman-Traxler transition state , which dictates the stereochemical outcome.
-
Chiral Auxiliary: We utilize (-)-trans-2-phenylcyclohexanol (Whitesell’s auxiliary). Its bulky phenyl group effectively shields one face of the enolate, forcing the imine to approach from the less hindered side.
-
Chelation Control: The lithium cation (
) plays a dual role, coordinating with the enolate oxygen and the imine nitrogen. This tight coordination locks the transition state geometry. -
Stereoselectivity: The reaction kinetically favors the formation of the cis-
-lactam ((3R,4S) configuration). This cis geometry corresponds directly to the syn stereochemistry required for the bioactive Taxol side chain.
Pathway Visualization: The Ojima Protocol
Figure 1: Strategic workflow for the asymmetric synthesis of phenylisoserine via the Ojima Lactam method.
Experimental Protocols
Safety & Pre-requisites
-
Inert Atmosphere: All reactions involving LiHMDS and enolates must be performed under dry Nitrogen (
) or Argon ( ) using Schlenk techniques. -
Solvents: Tetrahydrofuran (THF) must be distilled from sodium/benzophenone ketyl immediately prior to use.
-
Temperature Control: A cryocooler or acetone/dry ice bath capable of maintaining -78°C is mandatory.
Protocol A: Synthesis of the Chiral Ester Precursor
Objective: To attach the chiral auxiliary to the protected glycolic acid.
Reagents:
-
Benzyloxyacetyl chloride (1.0 equiv)
-
(-)-trans-2-phenylcyclohexanol (1.0 equiv)
-
Pyridine (1.2 equiv)
-
Dichloromethane (DCM)
Step-by-Step:
-
Dissolve (-)-trans-2-phenylcyclohexanol (10 mmol) and pyridine (12 mmol) in anhydrous DCM (50 mL) under
. -
Cool the solution to 0°C.
-
Add benzyloxyacetyl chloride (10 mmol) dropwise over 15 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x), wash organics with 1N HCl, then brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the Chiral Benzyloxy Ester .
-
Note: The benzyl group is often swapped for a Triisopropylsilyl (TIPS) or Triethylsilyl (TES) group in subsequent steps for easier Taxol coupling, but Benzyl is sufficient for phenylisoserine synthesis.
-
Protocol B: The Ojima Enolate-Imine Cyclocondensation (Core Step)
Objective: Stereoselective formation of the
Reagents:
-
Chiral Benzyloxy Ester (from Protocol A)
-
N-(Trimethylsilyl)benzaldimine (Note: N-PMP aldimines can also be used)
-
LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF
-
Dry THF
Step-by-Step:
-
Enolization: In a flame-dried flask, dissolve the Chiral Ester (5.0 mmol) in dry THF (40 mL). Cool to -78°C .[2][3]
-
Add LiHMDS (5.5 mmol) dropwise via syringe pump over 20 minutes.
-
Critical: Fast addition causes local heating and loss of stereocontrol.
-
Stir at -78°C for 1 hour to ensure complete enolate formation.
-
-
Imine Addition: Dissolve N-(Trimethylsilyl)benzaldimine (6.0 mmol) in THF (10 mL) and add it dropwise to the enolate solution at -78°C.
-
Reaction: Stir at -78°C for 3 hours, then allow the reaction to slowly warm to 0°C over 2 hours.
-
Mechanism Check: The warming step drives the ring closure of the
-amino ester intermediate.
-
-
Quench: Pour the mixture into saturated
. -
Workup: Extract with EtOAc. Wash with water and brine. Dry over
. -
Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography to maximize enantiopurity.
-
Yield Expectation: 80-90%
-
Stereochemistry: >96% de (cis-isomer).
-
Protocol C: Ring Opening to (2R,3S)-3-Phenylisoserine
Objective: Hydrolysis of the lactam to the free amino acid side chain.
Step-by-Step:
-
Dissolve the purified
-lactam (1.0 mmol) in 6N HCl (15 mL). -
Reflux the solution at 100°C for 6 hours.
-
Action: This simultaneously opens the lactam ring and removes the chiral auxiliary (which can be recovered).
-
-
Cool to RT and extract with Ether (to remove the cleaved chiral auxiliary).
-
Concentrate the aqueous layer to dryness.
-
Purification: Ion-exchange chromatography (Dowex 50W) eluting with dilute
yields the free (2R,3S)-3-phenylisoserine.
Data Summary & Critical Parameters
| Parameter | Specification | Impact on Outcome |
| Temperature | -78°C (Strict) | Higher temps allow trans-lactam formation (kinetic vs thermodynamic control). |
| Base | LiHMDS | Lithium counter-ion is essential for the 6-membered transition state chelation. NaHMDS or KHMDS drastically reduce ee. |
| Imine Type | N-TMS or N-PMP | N-TMS is labile and easily removed; N-PMP (p-methoxyphenyl) requires oxidative cleavage (CAN) later. |
| Solvent | THF (Anhydrous) | Solvents like Ether or Toluene change the aggregation state of the enolate, altering selectivity. |
Troubleshooting Guide
Issue: Low Diastereoselectivity (presence of trans isomer)
-
Cause: Reaction temperature rose above -70°C during LiHMDS addition.[3][4]
-
Solution: Use a syringe pump for base addition; ensure internal probe monitoring.
Issue: Low Yield
-
Cause: Moisture contamination quenching the enolate or hydrolyzing the imine.
-
Solution: Flame-dry all glassware; verify THF dryness using a coulometric Karl Fischer titrator (<10 ppm water).
Issue: Incomplete Ring Closure
-
Cause: Warming too quickly.
-
Solution: Ensure the "warm to 0°C" phase takes at least 2 hours. The intermediate
-amino alkoxide needs time to cyclize.
References
-
Ojima, I., et al. (1992).[1][5] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron, 48(34), 6985-7012. Link
-
Ojima, I. (1995). "Asymmetric syntheses by means of the lactam synthon method." Accounts of Chemical Research, 28(10), 383-389. Link
-
Whitesell, J. K. (1985). "C2-Symmetric Auxiliaries." Chemical Reviews, 89, 1581. (Reference for the chiral auxiliary concept used in Ojima's work). Link
-
Holton, R. A., et al. (1994). "First total synthesis of taxol.[6] 2. Completion of the C and D rings." Journal of the American Chemical Society, 116(4), 1599-1600. (Context for the Ojima-Holton coupling). Link
Sources
- 1. Ojima lactam - Wikipedia [en.wikipedia.org]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 6. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Isolation and Purification of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Executive Summary
This application note details the protocol for the purification of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (Boc-PIEE) via flash column chromatography. As the critical C-13 side-chain intermediate for the synthesis of Paclitaxel (Taxol) and Docetaxel , the purity of Boc-PIEE is paramount; specifically, the removal of the anti diastereomer and unreacted starting materials is essential for high-yield coupling with the Baccatin III core. This guide provides a self-validating workflow using a Hexane/Ethyl Acetate gradient on Silica Gel 60, ensuring >98% chemical purity and diastereomeric excess (de).
Chemical Context & Critical Parameters
The Target Molecule
-
IUPAC Name: Ethyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate
-
Molecular Formula: C₁₆H₂₃NO₅[1]
-
Molecular Weight: 309.36 g/mol [1]
-
Key Functionalities:
-
Boc Group: Acid-labile. Requires neutral or minimally acidic stationary phases.
-
Hydroxyl Group (C2): Increases polarity and hydrogen bonding capability; responsible for "tailing" on silica if not properly modulated.
-
Ester Group: Base-sensitive.
-
Impurity Profile
In typical synthetic routes (e.g., ring-opening of Ojima Lactams or Staudinger reaction), common impurities include:
-
Unreacted Amine: (If Boc protection is the final step).
-
Diastereomers: The (2R,3S)-syn isomer is bioactive. The (2S,3S)-anti isomer is a common byproduct.
-
Hydrolysis Products: Free carboxylic acids (highly polar).
Pre-Chromatographic Profiling (TLC)[2][3]
Before column loading, the separation conditions must be validated via Thin Layer Chromatography (TLC).
TLC Protocol:
-
Plate: Silica Gel 60 F₂₅₄ (Aluminum backed).
-
Visualization: UV (254 nm) for the phenyl ring; Ninhydrin dip (requires heating to deprotect Boc and stain amine red/purple).
-
Standard Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).[2]
Data Summary: Retention Factors (Rf)
| Compound | Mobile Phase (Hex:EtOAc) | Approx.[3][2][4][5] Rf | Visualization |
| Boc-PIEE (Target) | 3:1 | 0.25 – 0.30 | UV / Ninhydrin |
| Non-polar Impurities | 3:1 | > 0.60 | UV |
| Anti-Diastereomer | 3:1 | ~0.20 or 0.35* | UV |
| Free Acid / Polar | 3:1 | < 0.05 | UV (Streaks) |
*Note: Diastereomer elution order depends on the specific conformation and solvent interaction, but separation is typically achievable within a 0.05 Rf delta.
Workup & Sample Preparation[6]
Expert Insight: Direct loading of the crude reaction mixture often degrades column performance due to residual reagents (TEA, DMAP, or inorganic salts).
-
Aqueous Wash: Dissolve crude in Ethyl Acetate. Wash sequentially with:
-
Drying: Dry organic layer over anhydrous Na₂SO₄. Filter and concentrate.
-
Loading Strategy:
-
Preferred:Dry Loading .[9] Dissolve residue in minimum DCM, add silica (1:1 w/w ratio), and rotary evaporate to a free-flowing powder. This prevents band broadening caused by the sample solvent.
-
Chromatographic Protocol
Stationary Phase Architecture
-
Media: Silica Gel 60 (40–63 µm particle size).
-
Column Dimensions: 1:30 to 1:50 ratio of Compound:Silica (w/w).
-
Bed Volume (CV): Calculate based on column size (e.g., a 40g column has a CV of ~50-60 mL).
Mobile Phase Strategy: Step-Gradient
An isocratic run at 3:1 Hex:EtOAc often leads to broad peaks. A gradient sharpens the elution.
| Step | Solvent A (Hexane) | Solvent B (Ethyl Acetate) | Volume (CV) | Purpose |
| 1 | 90% | 10% | 2 CV | Equilibration & elution of non-polar byproducts |
| 2 | 80% | 20% | 3 CV | Elution of minor impurities |
| 3 | 70% | 30% | 5-8 CV | Elution of Target (Boc-PIEE) |
| 4 | 50% | 50% | 2 CV | Flush polar residues |
Workflow Diagram
The following diagram illustrates the critical decision nodes in the purification process.
Figure 1: Purification workflow emphasizing the critical pre-column TLC validation step.
Troubleshooting & Optimization
Separation of Diastereomers (Syn vs. Anti)
The separation of the (2R,3S) isomer from the (2S,3S) isomer is the most challenging aspect.
-
Observation: If TLC shows a "figure-8" spot or overlapping spots.
-
Remedy: Reduce the polarity to 4:1 Hexane:EtOAc and increase the column length. A slower elution allows the subtle differences in adsorption energy (due to the internal H-bond of the syn isomer) to resolve the peaks.
Boc Degradation
-
Observation: Appearance of a baseline spot (free amine) during the run or new impurities forming in collected fractions.
-
Cause: Highly acidic silica surface.
-
Remedy: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane during the packing phase to neutralize active acidic sites. Note: This is rarely needed for standard Boc esters but is a useful contingency.
Tailing
-
Observation: The product spot streaks on TLC or elutes over many fractions.
-
Cause: Hydrogen bonding of the C2-Hydroxyl with silanols.
-
Remedy: Doping the mobile phase with 0.5% Isopropanol can sharpen the peak shape by competing for H-bonding sites.
References
-
Ojima, I., et al. (1992).[10] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron, 48(34), 6985-7012.
-
Denis, J. N., et al. (1986). "An efficient, enantioselective synthesis of the taxol side chain."[10] Journal of Organic Chemistry, 51(1), 46-50.
-
Wani, M. C., et al. (1971). "Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia." Journal of the American Chemical Society, 93(9), 2325-2327.
-
Organic Syntheses. (2023). "Preparation of N-Boc-3-methylpyrrole" (General reference for Boc-amine flash chromatography techniques). Org.[6][7][10][11] Synth. 100, 61-83.[6]
Sources
- 1. 143527-75-7|N-(t-Boc)-3-phenyl isoserine ethyl ester|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Ojima lactam - Wikipedia [en.wikipedia.org]
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester: A Keystone Building Block for Novel Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Importance of Chiral Building Blocks in Drug Discovery
In the landscape of modern drug development, the efficient and stereocontrolled synthesis of complex molecular architectures is paramount. Chiral β-amino acids and their derivatives are foundational components in a vast array of pharmaceuticals, prized for their ability to impart specific three-dimensional conformations that are critical for biological activity. Among these, N-(t-Boc)-3-phenyl Isoserine Ethyl Ester has emerged as a particularly valuable and versatile building block. Its utility is most famously demonstrated in the semi-synthesis of the blockbuster anti-cancer agent Paclitaxel (Taxol®) and its analogues, where it constitutes the crucial C-13 side chain responsible for the drug's unique mechanism of action.[1][2]
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications and protocols for utilizing N-(t-Boc)-3-phenyl Isoserine Ethyl Ester in the synthesis of novel APIs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is the bedrock of successful and reproducible synthesis. N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a stable, crystalline solid under standard laboratory conditions, making it amenable to accurate weighing and handling.
| Property | Value | Source(s) |
| CAS Number | 143527-75-7 | [3][4] |
| Molecular Formula | C₁₆H₂₃NO₅ | [3][4] |
| Molecular Weight | 309.36 g/mol | [3][4] |
| Appearance | Off-white solid | [3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |
| Storage | Store at 0-8°C | [5] |
Note on Stereochemistry: The specific stereoisomer, typically the (2R, 3S) configuration, is crucial for the biological activity of many of its derivatives, such as in the case of Paclitaxel.[6] It is imperative to confirm the stereochemical purity of the starting material through appropriate analytical techniques.
Application in the Synthesis of Novel Taxane Analogues: A Workflow
The primary application of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is as a precursor to the β-lactam side chain of taxanes. The following workflow outlines the key synthetic transformations, from the isoserine ester to a novel paclitaxel analogue.
Caption: Synthetic workflow for a novel taxane analogue.
Protocol 1: Synthesis of the N-Boc-β-Lactam Precursor
The conversion of the linear isoserine ester to a strained four-membered β-lactam ring is a critical step that activates the molecule for subsequent coupling.
Principle: This protocol is based on an intramolecular cyclization reaction. While several methods exist, the Mitsunobu reaction is a common and effective choice for this transformation. It involves the activation of the hydroxyl group by a phosphine-azodicarboxylate complex, followed by intramolecular nucleophilic attack by the nitrogen of the Boc-protected amine.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. To this stirred solution, add triphenylphosphine (PPh₃, 1.5 eq.) followed by the slow, dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-Boc-β-lactam.[7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to moisture, which can lead to unwanted side reactions and reduced yields.
-
Inert Atmosphere: Prevents the oxidation of triphenylphosphine.
-
Slow Addition of DEAD/DIAD at 0°C: The reaction is exothermic, and slow addition at a reduced temperature helps to control the reaction rate and prevent the formation of byproducts.
-
TLC Monitoring: Essential for determining the reaction endpoint and preventing over-reaction or decomposition of the product.
Protocol 2: Coupling of the β-Lactam with a Protected Baccatin III Core
This step involves the crucial esterification at the C-13 position of the taxane core, which is known to be sterically hindered. The use of an activated β-lactam facilitates this otherwise challenging transformation.
Principle: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group at the C-13 position of the protected baccatin III derivative is deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the strained β-lactam ring, leading to ring-opening and the formation of the desired ester linkage.[8]
Step-by-Step Methodology:
-
Preparation of the Baccatin Core: In a flame-dried flask under an inert atmosphere, dissolve 7-O-triethylsilyl (TES) baccatin III (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to a low temperature (e.g., -40°C to -78°C). Slowly add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) (1.1 eq.). Stir the solution for 30-60 minutes at this temperature to ensure complete formation of the lithium alkoxide.
-
Coupling: To the alkoxide solution, add a solution of the N-Boc-β-lactam (prepared in Protocol 1, 1.5 eq.) in anhydrous THF dropwise.
-
Reaction and Quenching: Allow the reaction to proceed at the low temperature for several hours, monitoring by TLC. Once the reaction is complete, quench it by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude product is then purified by flash column chromatography.[9][10]
Causality Behind Experimental Choices:
-
Protected Baccatin III: The use of a protecting group at the C-7 hydroxyl (e.g., TES) is essential to prevent side reactions at this more reactive secondary alcohol.[9]
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the sterically hindered C-13 hydroxyl. A non-nucleophilic base like LiHMDS is used to avoid competitive attack on the β-lactam.
-
Low Temperature: The reaction is performed at low temperatures to control the reactivity of the strong base and prevent side reactions such as epimerization.
Protocol 3: Deprotection to Yield the Final API
The final step in the synthesis is the removal of the protecting groups to unveil the active pharmaceutical ingredient.
Principle: This protocol involves the selective cleavage of the Boc and TES protecting groups under acidic conditions.
Step-by-Step Methodology:
-
Deprotection Reaction: Dissolve the protected taxane analogue from the previous step in a suitable solvent such as ethanol or a mixture of acetonitrile and dichloromethane.
-
Acidic Treatment: Add an acidic reagent. For the removal of both Boc and TES groups, a solution of hydrochloric acid (HCl) in ethanol or trifluoroacetic acid (TFA) in dichloromethane can be used.
-
Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: The final API can be purified by preparative HPLC or recrystallization to achieve the desired level of purity.[11][12]
Causality Behind Experimental Choices:
-
Acidic Conditions: The t-butoxycarbonyl (Boc) group is labile under acidic conditions, readily cleaving to release the free amine. Silyl ethers like TES are also cleaved under these conditions.
-
Controlled Stoichiometry of Acid: The amount of acid and reaction time should be carefully controlled to avoid potential degradation of the sensitive taxane core.
Analytical Characterization
Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of the synthesized compounds.
Protocol 4: Analytical Characterization of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester and its Derivatives
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound and, with a chiral column, to assess its enantiomeric excess (ee).
-
Typical Conditions:
-
Column: A reverse-phase C18 column for purity analysis or a chiral stationary phase (e.g., amylose- or cellulose-based) for enantiomeric separation.
-
Mobile Phase: A gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid) is commonly used for reverse-phase HPLC. For chiral separations, a mixture of hexanes and isopropanol is typical.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
-
Data Interpretation: The purity is determined by the relative area of the main peak. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized compounds. Both ¹H NMR and ¹³C NMR should be performed.
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Expected ¹H NMR Signals for N-(t-Boc)-3-phenyl Isoserine Ethyl Ester:
-
A singlet around 1.4 ppm corresponding to the nine protons of the t-butyl group.
-
A triplet and a quartet for the ethyl ester group.
-
Multiplets in the aromatic region (around 7.2-7.4 ppm) for the phenyl group.
-
Signals for the protons on the isoserine backbone.
-
-
Data Interpretation: The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure.
3. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the compound and to confirm its elemental composition (with high-resolution mass spectrometry).
-
Technique: Electrospray ionization (ESI) is a common technique for these types of molecules.
-
Data Interpretation: The mass spectrum should show a peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺).
Conclusion
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a high-value chiral building block that provides an efficient entry point for the synthesis of complex and biologically active molecules, particularly in the realm of anti-cancer drug discovery. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile compound in their synthetic endeavors. By understanding the principles behind each synthetic step and employing rigorous analytical techniques, the development of novel and impactful APIs can be significantly advanced.
References
-
Shanghai Hanhong Technology Co., Ltd. N-(t-Boc)-3-phenyl Isoserine Ethyl Ester. Available at: [Link]
-
PubChem. (2R,3S)-boc-3-Phenylisoserine. National Center for Biotechnology Information. Available at: [Link]
- Holton, R. A. (1992). U.S. Patent No. 5,175,315. Washington, DC: U.S. Patent and Trademark Office.
-
Sisti, N. J., & Georg, G. I. (2007). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. ACS Medicinal Chemistry Letters, 1(1), 18-22. Available at: [Link]
- Rao, K. V. (1995). U.S. Patent No. 5,475,120. Washington, DC: U.S. Patent and Trademark Office.
- Holton, R. A., & Zoeller, J. R. (2001). U.S. Patent No. 6,307,071. Washington, DC: U.S. Patent and Trademark Office.
-
Gunda, G., & Georg, G. I. (2007). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. The Journal of Organic Chemistry, 72(3), 756–759. Available at: [Link]
-
Li, Y., et al. (2018). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Molecules, 23(10), 2478. Available at: [Link]
-
Das, J., et al. (2017). Isolation, Purification, and Identification of Taxol and Related Taxanes from Taxol-Producing Fungus Aspergillus niger subsp. taxi HD86-9. Journal of Microbiology and Biotechnology, 27(6), 1156-1165. Available at: [Link]
-
Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Accounts of Chemical Research, 41(2), 198-211. Available at: [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and spectral characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
-
Gholami, M., et al. (2015). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian Journal of Pharmaceutical Research, 14(3), 825–832. Available at: [Link]
-
Max Planck Institute of Molecular Plant Physiology. (2023). Biosynthesis of paclitaxel unravelled. Press Release. Available at: [Link]
-
Nicolaou, K. C., et al. (2008). Two-Phase Synthesis of Taxol®. Angewandte Chemie International Edition, 47(48), 9494–9498. Available at: [Link]
- Holton, R. A., & Zoeller, J. R. (2000). Mexico Patent No. MXPA00008050A.
- Nair, M. S., & Kasting, G. B. (1994). U.S. Patent No. 5,279,949. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. Synthesis of β-Lactams. Available at: [Link]
-
Bernardi, A., et al. (1995). Taxol Semisynthesis: A Highly Enantio- and Diastereoselective Synthesis of the Side Chain and a New Method for Ester Formation at C-13 Using Thioesters. The Journal of Organic Chemistry, 60(13), 3986–3987. Available at: [Link]
-
Gueritte-Voegelein, F., et al. (1996). Evaluation of the Cytotoxic Mechanism Mediated by Baccatin III, the Synthetic Precursor of Taxol. Cellular and Molecular Life Sciences, 52(6), 567-572. Available at: [Link]
-
Wikipedia. Paclitaxel total synthesis. Available at: [Link]
-
Scribd. Isolation and Estimation Methods of Taxol. Available at: [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia. Available at: [Link]
-
Meyer, D. L., et al. (1998). Synthesis and beta-lactamase-mediated activation of a cephalosporin-taxol prodrug. Protein engineering, design & selection, 11(7), 553–559. Available at: [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
Sources
- 1. jmb.or.kr [jmb.or.kr]
- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 3. N-(t-Boc)-3-phenyl Isoserine Ethyl Ester_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. N-(T-BOC)-3-PHENYL ISOSERINE ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-Lactam synthesis [organic-chemistry.org]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 10. MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile - Google Patents [patents.google.com]
- 11. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Incorporation of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Rationale and Strategic Value
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a bifunctional molecule whose utility in synthesis is dictated by its distinct protecting groups. The strategic value of this compound lies in the unique structural and therapeutic properties it can impart to a target molecule.
-
N-tert-butyloxycarbonyl (Boc) Group: This is a well-established, acid-labile protecting group for the α-amino function in peptide synthesis.[4] Its stability to a wide range of reaction conditions, coupled with its clean removal using acids like trifluoroacetic acid (TFA), makes it a cornerstone of the Boc-SPPS strategy.[4][5]
-
β-Amino Acid Scaffold: Unlike natural α-amino acids, the isoserine backbone features the amine on the β-carbon. The incorporation of β-amino acids into peptides induces unique secondary structures (e.g., helices, sheets) and provides significant resistance to enzymatic degradation, a critical attribute for enhancing the pharmacokinetic profile of peptide-based therapeutics.[1]
-
Ethyl Ester Protection: The C-terminus is protected as an ethyl ester. In the context of SPPS, this means the carboxyl group is not immediately available for coupling to a resin. This necessitates a preliminary hydrolysis step if the isoserine is intended to be the C-terminal residue of the peptide. More commonly, the compound is used as a building block where the Boc group is removed and the resulting free amine is coupled to an activated carboxyl group.
Physicochemical Data
| Property | Value |
| IUPAC Name | Ethyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Primary Application | SPPS, Peptidomimetics, Taxol Synthesis |
| Key Protecting Groups | N-Boc (acid-labile), Ethyl Ester (base-labile) |
Core Workflow: Boc Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-(t-Boc)-3-phenyl Isoserine into a peptide sequence follows the general principles of Boc-SPPS. The process is a cyclical series of chemical reactions performed on a solid support (resin).[7] Each cycle extends the peptide chain by one amino acid.
The fundamental steps of a single Boc-SPPS cycle are deprotection, neutralization, and coupling.[7][8]
Pre-Synthesis Preparation and Reagent Setup
Accurate preparation and handling of reagents are paramount for a successful synthesis.
Handling of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
-
Storage: Store the compound in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
-
Stability: The compound is generally stable under recommended storage conditions. The Boc group is sensitive to strong acids, and the ethyl ester is sensitive to strong bases.
Essential Reagents and Solvents
| Reagent | Function & Rationale | Typical Concentration |
| Dichloromethane (DCM) | Swelling solvent for polystyrene resins; solvent for deprotection. | Anhydrous, Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Primary solvent for coupling and washing steps. Must be amine-free. | Anhydrous, Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Strong acid used to cleave the N-Boc protecting group.[9] | 20-50% (v/v) in DCM |
| Diisopropylethylamine (DIEA) | Non-nucleophilic base for neutralizing the TFA salt post-deprotection.[7] | 5-10% (v/v) in DMF |
| Coupling Reagents | Activate the carboxyl group of the incoming amino acid. | See Protocol 4.3 |
| Cleavage Cocktail | Simultaneously cleaves the peptide from the resin and removes side-chain protecting groups. | See Protocol 4.4 |
Detailed Experimental Protocols
Protocol 4.1: Saponification of Ethyl Ester (Required for C-Terminal Attachment)
This protocol is necessary only if the isoserine derivative is the first amino acid to be attached to the resin. The ester must be hydrolyzed to provide a free carboxylic acid for coupling to the resin linker.
-
Dissolution: Dissolve N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (1.0 equiv.) in a mixture of Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Hydrolysis: Add Lithium Hydroxide (LiOH) (1.5 - 2.0 equiv.) portion-wise while stirring. The use of a hydroxide base is causal to the nucleophilic acyl substitution that cleaves the ester bond.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1 M HCl or citric acid) at 0°C.
-
Extraction: Extract the product into an organic solvent such as Ethyl Acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(t-Boc)-3-phenyl Isoserine. The product should be verified by NMR and MS before use in SPPS.
Protocol 4.2: N-Boc Deprotection of the Resin-Bound Peptide
This step exposes the N-terminal amine on the growing peptide chain, preparing it for coupling with the next amino acid.
-
Resin Preparation: Swell the Boc-peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.
-
Pre-Wash: Wash the resin 3 times with DCM.
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Agitate gently for 2 minutes. Drain the solution.
-
Main Deprotection: Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes. The acid protonates the Boc group, leading to its cleavage via the formation of a stable tert-butyl cation.[9]
-
Washing: Drain the TFA solution and wash the resin thoroughly (5-7 times) with DCM to remove all traces of acid.
-
DMF Wash: Wash the resin 3 times with DMF to prepare for the subsequent neutralization and coupling steps. The resin now carries the peptide as a TFA salt (H₂N⁺-peptide-resin).
Protocol 4.3: Coupling of N-(t-Boc)-3-phenyl Isoserine
This protocol describes the incorporation of the pre-hydrolyzed N-(t-Boc)-3-phenyl Isoserine onto the N-terminus of the growing peptide chain.
-
Pre-activation Mixture: In a separate vial, dissolve N-(t-Boc)-3-phenyl Isoserine (from Protocol 4.1) (2-4 equiv.) and a coupling additive like HOBt (1-hydroxybenzotriazole) or OxymaPure (2-4 equiv.) in DMF.
-
Activator Addition: Add the primary coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-4 equiv.), to the pre-activation mixture.[10][11] The formation of an activated ester (e.g., OBt ester) is crucial as it is highly reactive towards the amine but minimizes the risk of racemization.[11][12]
-
Base Addition: Add DIEA (4-8 equiv.) to the activation mixture and agitate for 1-2 minutes.
-
Neutralization & Coupling:
-
In-situ Neutralization: Add the activated amino acid solution directly to the H₂N⁺-peptide-resin (TFA salt). The excess DIEA in the mixture neutralizes the TFA salt to the free amine (H₂N-peptide-resin) and facilitates the coupling reaction simultaneously.[7] This method is efficient and minimizes peptide aggregation by reducing the time the free amine is exposed.[7]
-
Separate Neutralization: Alternatively, first treat the resin with 5-10% DIEA in DMF for 5-10 minutes, wash with DMF, and then add the activated amino acid solution.
-
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.
-
Washing: Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 4.4: Final Cleavage and Deprotection
This final step liberates the synthesized peptide from the solid support and removes any remaining side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common, low-odor cocktail is Reagent B : TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Causality: TFA is the strong acid that cleaves the peptide from the resin linker and removes acid-labile side-chain protecting groups (e.g., t-Butyl on Asp, Glu; Boc on Lys, Trp).[9][13] TIS and water act as "scavengers," quenching the reactive carbocations generated during deprotection, which could otherwise cause unwanted side reactions with sensitive residues like Tryptophan or Methionine.[14]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).[14] Agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Add 8-10 volumes of cold diethyl ether to the filtrate. This will cause the peptide to precipitate as a white solid.
-
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and dissolved protecting group fragments.
-
Drying: Dry the crude peptide pellet under vacuum.
Post-Synthesis: Purification and Characterization
The crude peptide obtained after cleavage is typically not pure and requires further processing.
-
Purification: The primary method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to separate the target peptide from deletion sequences, incompletely deprotected species, and other impurities.
-
Characterization: The identity and purity of the final peptide must be confirmed.
-
Analytical RP-HPLC: Used to assess the purity of the final product.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are essential to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.[15][16][17] LC-MS, which combines liquid chromatography with mass spectrometry, is a powerful tool for both purity assessment and identity confirmation in a single run.[17]
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Insufficient reagent equivalents.- Steric hindrance from the β-amino acid.- Peptide aggregation on the resin. | - Increase coupling time and/or temperature (to ~40°C).- Perform a second coupling (double couple).- Use a more potent coupling reagent like HATU or COMU.[11] |
| Incomplete N-Boc Deprotection | - Insufficient TFA concentration or reaction time.- Poor solvent penetration into aggregated peptide-resin. | - Increase deprotection time to 30-40 minutes.- Ensure resin is well-swollen before starting.- Wash thoroughly with DCM after deprotection. |
| Side Reactions during Cleavage | - Ineffective scavenging of reactive cations. | - Ensure the use of fresh TIS and water in the cleavage cocktail.- If the peptide contains Arg(Pmc/Mtr) or Cys, a more complex cocktail like Reagent K may be needed. |
| Low Yield after Precipitation | - Peptide is soluble in ether.- Insufficient volume of ether used. | - Ensure the ether is ice-cold.- Use a larger volume of ether for precipitation.- Evaporate some of the TFA before adding ether. |
References
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and in-vitro antimicrobial activity of a new dipeptide analogue. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]
-
PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]
-
ResearchGate. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Available at: [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. Available at: [Link]
-
PubMed. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Available at: [Link]
-
ResearchGate. (n.d.). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. Available at: [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
- Google Patents. (n.d.). Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine.
-
East China Normal University. (2018). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Available at: [Link]
-
ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Available at: [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
-
BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Applications of Synthetic Peptides. Available at: [Link]
-
YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. Available at: [Link]
-
ChemRxiv. (2024). Paclitaxel Biosynthesis AI Breakthrough. Available at: [Link]
-
ResearchGate. (n.d.). Timeline of introducing coupling reagents and additives in SPPS. Available at: [Link]
-
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3 Modification of a paclitaxel sidechain precursor. Available at: [Link]
-
PubMed. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Available at: [Link]
-
PubMed. (n.d.). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. youtube.com [youtube.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. ijsra.net [ijsra.net]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
Application Notes & Protocols: A Guide to Amide Bond Formation with N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Introduction: The Strategic Importance of N-(t-Boc)-3-phenyl Isoserine in Medicinal Chemistry
N-(tert-butoxycarbonyl)-3-phenylisoserine and its derivatives are chiral building blocks of significant interest in the pharmaceutical industry.[1] Their primary claim to fame lies in their role as a crucial precursor to the side chain of Paclitaxel (Taxol®), a potent anti-cancer agent used in the treatment of various malignancies, including ovarian and breast cancer.[2] The β-phenylisoserine side chain at the C-13 position of the baccatin III core is essential for the drug's mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division.[2] The ability to efficiently couple this side chain or its analogs to the core structure is, therefore, a cornerstone of synthetic and semi-synthetic strategies for producing Paclitaxel and novel, potentially more efficacious derivatives.
This application note provides a comprehensive guide to the experimental setup for coupling reactions involving "N-(t-Boc)-3-phenyl Isoserine Ethyl Ester". We will delve into the prerequisite selective hydrolysis of the ethyl ester, followed by a detailed protocol for a HATU-mediated amide bond formation. The causality behind the choice of reagents, the order of addition, and purification strategies will be thoroughly explained to provide researchers with a robust and reproducible methodology.
Part 1: Foundational Chemistry - Selective Hydrolysis of the Ethyl Ester
The starting material, "N-(t-Boc)-3-phenyl Isoserine Ethyl Ester," possesses an ethyl ester that renders the carboxylic acid moiety unreactive towards coupling agents. Therefore, the inaugural step is a selective hydrolysis of this ester to furnish the free carboxylic acid, "N-(t-Boc)-3-phenyl Isoserine," without compromising the acid-labile Boc protecting group. Basic hydrolysis, or saponification, is the method of choice for this transformation. Lithium hydroxide (LiOH) is a frequently used base for this purpose as it can effectively hydrolyze the ester under mild conditions that are orthogonal to the stability of the Boc group.[3]
Protocol 1: Selective Saponification of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Objective: To hydrolyze the ethyl ester of N-(t-Boc)-3-phenyl isoserine ethyl ester to the corresponding carboxylic acid while preserving the N-Boc protecting group.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |
| N-(t-Boc)-3-phenyl Isoserine Ethyl Ester | 143527-75-7 | 309.36 | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | Hydrolyzing Agent |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Reaction Solvent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Co-solvent and Reagent |
| Hydrochloric Acid (HCl), 1 M Aqueous Solution | 7647-01-0 | 36.46 | Acidifying Agent for Work-up |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Brine (Saturated Aqueous NaCl Solution) | 7647-14-5 | 58.44 | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Experimental Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (1.0 eq.) in a 3:1 mixture of THF and deionized water to a concentration of approximately 0.1 M.[3]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Base: To the cooled, stirring solution, add solid lithium hydroxide monohydrate (1.5 eq.) in one portion.[3]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Hexanes:Ethyl Acetate with a small amount of acetic acid. The disappearance of the starting material spot and the appearance of a more polar spot (the carboxylate salt) at the baseline indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.
-
Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl solution dropwise to the reaction mixture at 0 °C until the pH of the aqueous layer is approximately 3-4. This protonates the lithium carboxylate to form the free carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[3]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(t-Boc)-3-phenyl Isoserine as a white solid. The product can be used in the next step without further purification if TLC analysis shows it to be sufficiently pure.
Part 2: The Core Reaction - HATU-Mediated Amide Bond Formation
With the free carboxylic acid in hand, the next stage is the coupling reaction to form the desired amide bond. Among the plethora of modern coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) stands out for its high efficiency, fast reaction times, and low rates of racemization.
The Causality Behind the Choice of Reagents:
The mechanism of HATU-mediated coupling involves the formation of a highly reactive OAt-active ester.[4] This process is facilitated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate then attacks the HATU reagent to form the active ester. This pre-activation step is crucial for an efficient reaction. Adding the amine component only after this pre-activation minimizes side reactions, such as the guanidinylation of the amine by HATU.[1]
Caption: HATU coupling mechanism.
Protocol 2: HATU-Mediated Coupling of N-(t-Boc)-3-phenyl Isoserine
Objective: To couple N-(t-Boc)-3-phenyl Isoserine with a primary or secondary amine using HATU as the coupling agent.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |
| N-(t-Boc)-3-phenyl Isoserine | 145514-62-1 | 281.30 | Carboxylic Acid Component |
| Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | Amine Component (Example) |
| HATU | 148893-10-1 | 380.23 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Non-nucleophilic Base |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Reaction Solvent |
| Saturated Aqueous NaHCO₃ Solution | 144-55-8 | 84.01 | Quenching/Washing Agent |
| 1 M Aqueous HCl Solution | 7647-01-0 | 36.46 | Washing Agent |
| Brine (Saturated Aqueous NaCl Solution) | 7647-14-5 | 58.44 | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Experimental Workflow Diagram:
Caption: Workflow for HATU coupling.
Experimental Procedure:
-
Initial Setup: To a flame-dried, nitrogen-purged round-bottom flask, add N-(t-Boc)-3-phenyl Isoserine (1.0 eq.) and dissolve it in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Pre-activation: Add HATU (1.1 eq.) to the reaction mixture. Continue stirring for 15 minutes. A color change in the solution may be observed. This is the critical pre-activation step where the OAt-active ester is formed.
-
Amine Addition: Add the amine component (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to quench the reaction and remove acidic components.
-
Wash the organic layer sequentially with 1 M aqueous HCl, deionized water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part 3: Purification and Analysis - Ensuring Product Integrity
The crude product from the coupling reaction will contain the desired dipeptide, as well as byproducts such as tetramethylurea and any unreacted starting materials. Purification is essential to obtain the product in high purity.
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography is a standard and effective method for purifying peptide-like molecules of moderate polarity.[5]
Procedure:
-
Column Packing: Prepare a silica gel column packed in a suitable solvent system, determined by prior TLC analysis. A gradient elution is often effective, starting with a less polar eluent and gradually increasing the polarity. For example, a gradient of 10% to 50% ethyl acetate in hexanes can be effective.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is loaded onto the top of the column.
-
Elution: Run the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified dipeptide.
Analytical Techniques for Characterization:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity of column fractions.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product with high accuracy.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
Conclusion
This application note provides a detailed, two-stage protocol for the utilization of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester in amide coupling reactions. By first performing a selective saponification to unmask the carboxylic acid, followed by a robust HATU-mediated coupling, researchers can efficiently synthesize a wide range of dipeptides and other amide-containing molecules. The provided protocols, rooted in established chemical principles and supported by mechanistic insights, offer a reliable foundation for drug development professionals and synthetic chemists working in this critical area of medicinal chemistry.
References
- BenchChem. (2025). Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids.
- Patel, R. N. (1998). Tour de paclitaxel: biocatalysis for semisynthesis. Annual Review of Microbiology, 52, 361-395.
- BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
- Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros.
- Reddit. (2024).
- Bhattacharya, S., et al. (2011). Chemical synthesis and characterization of a novel dipeptide 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Biotage. (2023). Peptide purification with flash column chromatography - a beginner's experience. Retrieved from [Link]
- YouTube. (2024).
- Maldonado-Ortega, U., et al. (2015). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
- LibreTexts. (2023). 21.7: Chemistry of Esters.
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids.
- National Institutes of Health. (2016). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC.
- Houben-Weyl. (2009). 2.2 Carboxy Group. Science of Synthesis.
- ResearchGate. (2011).
- Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- ResearchGate. (2022).
- Nowick Laboratory. (n.d.).
- International Journal of Advanced Research. (2014). Synthesis of structural analogues of β-phenylisoserine side chain of Paclitaxel (Taxol). 2(1), 573-577.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- ResearchGate. (n.d.).
- ResearchGate. (2008).
- ResearchGate. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester. This molecule is a critical chiral building block, most notably serving as the C-13 side-chain precursor for the potent anti-cancer agent Paclitaxel (Taxol) and its analogues.[1][2] Achieving high yield and stereochemical fidelity in its synthesis is paramount for drug development and manufacturing efficiency.
This guide is structured to address the most common challenges encountered during this multi-step synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Core Synthetic Pathway Overview
The most reliable and widely adopted synthetic route starts from ethyl cinnamate and proceeds through four key transformations. This pathway is favored for its high degree of stereocontrol, which is imparted in the first step by the Sharpless Asymmetric Dihydroxylation.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format.
Step 1: Sharpless Asymmetric Dihydroxylation
Q1: My dihydroxylation reaction has stalled or shows very low conversion. What's wrong?
Answer: This is a common issue in the Sharpless AD reaction and can typically be traced to one of three factors: catalyst activity, reaction temperature, or mass transfer limitations.
-
Cause & Solution (Catalyst System): The pre-packaged "AD-mix" reagents contain the osmium catalyst (K₂OsO₂(OH)₄), the chiral ligand, a re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃). This mixture is sensitive to moisture and can degrade over time.
-
Action: Always use a freshly opened container of AD-mix or one that has been stored meticulously under an inert atmosphere (e.g., in a desiccator or glovebox). The color of the aqueous phase should be a bright, clear yellow; a muddy orange or green color indicates potential catalyst decomposition.
-
-
Cause & Solution (Temperature Control): The reaction is typically run at 0 °C to maximize enantioselectivity.[3] However, at this temperature, the reaction rate for some substrates can be slow.
-
Action: Ensure your ice bath is well-maintained throughout the reaction. If conversion is slow after several hours (monitor by TLC), allowing the reaction to slowly warm to room temperature may be necessary, though this can sometimes slightly decrease the enantiomeric excess (ee%).[4]
-
-
Cause & Solution (Mass Transfer): This is a biphasic reaction (typically t-BuOH/water). The alkene is in the organic phase, and the inorganic reagents are in the aqueous phase. Efficient mixing is absolutely critical for the catalytic cycle to function.
-
Action: Use a magnetic stir bar that is appropriately sized for the flask and stir vigorously enough to create a vortex and ensure thorough mixing of the two phases.[3] Inadequate stirring is a leading cause of low conversion.
-
Q2: The chemical yield of my diol is acceptable, but the enantioselectivity (ee%) is poor. How can I improve it?
Answer: Poor enantioselectivity points directly to issues with the chiral environment of the catalytic cycle.
-
Cause & Solution (Ligand Choice & Integrity): The stereochemical outcome is dictated by the choice of the dihydroquinidine (DHQD) vs. dihydroquinine (DHQ) based ligand. For the desired (2R,3S)-diol from trans-ethyl cinnamate, AD-mix-β (containing a DHQD-derived ligand) is the correct choice. Using AD-mix-α will produce the opposite enantiomer.
-
Action: Double-check that you are using AD-mix-β. Ensure the ligand has not degraded due to improper storage.
-
-
Cause & Solution (Secondary Catalytic Cycle): The Sharpless mechanism involves a primary cycle that gives high ee% and a potential secondary, non-selective cycle that can erode enantiopurity. This secondary pathway becomes more prominent at lower ligand concentrations.
-
Action: While using the pre-formulated AD-mix usually ensures the correct stoichiometry, for particularly challenging substrates, supplementing the reaction with an additional small amount of the chiral ligand can sometimes suppress the non-selective pathway.
-
-
Cause & Solution (Reaction Temperature): As mentioned, higher temperatures can increase the reaction rate but often at the cost of enantioselectivity. The chiral complex is more ordered and discriminating at lower temperatures.
-
Action: Maintain the reaction at 0 °C for as long as feasible to ensure the highest possible ee%.[4]
-
Step 2: Diol to Epoxide Conversion
Q3: My attempt to convert the diol into an epoxide resulted in a complex mixture of products and low yield. What are the key pitfalls?
Answer: This is a two-step process within a single pot: 1) selective activation of one hydroxyl group, and 2) base-mediated intramolecular Sₙ2 ring closure. Problems can arise at either stage.
-
Cause & Solution (Selective Activation): The secondary hydroxyl at the C2 position is generally less sterically hindered than the benzylic hydroxyl at C3 and is preferentially activated (e.g., tosylated or mesylated). However, di-tosylation or reaction at the wrong position can occur.
-
Action: Add the tosyl chloride (TsCl) or mesyl chloride (MsCl) slowly to a cooled solution (0 °C) of the diol in pyridine. Use slightly more than 1.0 equivalent of the activating agent to ensure full conversion of the desired hydroxyl group.
-
-
Cause & Solution (Inefficient Ring Closure): The ring closure requires a base strong enough to deprotonate the remaining hydroxyl group, initiating the intramolecular Sₙ2 attack that displaces the tosylate/mesylate.
-
Action: After the activation step is complete (monitored by TLC), a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent is added to effect the ring closure.[5] Ensure the base is anhydrous and added in sufficient quantity (e.g., 2-3 equivalents) to drive the reaction to completion.
-
Step 3: Regioselective Epoxide Ring-Opening
Q4: The azide ring-opening is giving me a mixture of regioisomers, or it's not working at all.
Answer: The success of this step hinges on controlling the regioselectivity of the azide nucleophile's attack.
-
Cause & Solution (Regioselectivity): For styrene-like epoxides (epoxides adjacent to a phenyl ring), the Sₙ2 attack occurs preferentially at the more substituted benzylic position (C3).[6] This is due to the electronic stabilization of the partial positive charge at the benzylic carbon in the transition state. An attack at the C2 position would lead to the undesired regioisomer.
-
Action: This inherent electronic preference works in your favor. Using standard conditions (e.g., sodium azide with a proton source like NH₄Cl in an alcohol/water mixture) should strongly favor the desired C3 attack. If you are isolating the wrong isomer, re-verify the structure of your starting epoxide and the product.
-
-
Cause & Solution (pH Control): While not always necessary for this specific substrate due to the strong benzylic preference, the pH of the reaction medium can influence regioselectivity in other systems.
-
Action: Using a mild Lewis acid or a buffered system (like NH₄Cl) helps to activate the epoxide towards nucleophilic attack without promoting acid-catalyzed hydrolysis to the diol as a side product. Ensure conditions are not strongly acidic, which could lead to side reactions.
-
Step 4: N-Boc Protection
Q5: The final Boc-protection step is giving a low yield. What are common issues?
Answer: This is often a straightforward, high-yielding reaction, so problems usually relate to reagent quality, stoichiometry, or side reactions. The preceding step is a reduction of the azide to the amine (e.g., via catalytic hydrogenation or Staudinger reaction), which must be complete before protection.
-
Cause & Solution (Incomplete Reaction): The amine nucleophile attacks the Boc-anhydride ((Boc)₂O). A non-nucleophilic base (like triethylamine, Et₃N, or DIPEA) is required to neutralize the acid generated during the reaction.
-
Action: Use a slight excess of Boc-anhydride (1.1-1.2 equivalents) and at least 1.5 equivalents of the base. Ensure the amine starting material is fully dissolved before adding the reagents. The reaction can be monitored by TLC until the free amine spot is consumed.
-
-
Cause & Solution (Side Reactions): If the reaction conditions are not carefully controlled, side reactions can occur.
-
Action: Avoid using nucleophilic bases like NaOH or K₂CO₃ in excess, as they can hydrolyze the product's ethyl ester functionality. The use of hindered organic bases like Et₃N minimizes this risk.[7][8] Also, ensure the reaction is performed under anhydrous conditions if possible, as water can hydrolyze the Boc-anhydride.
-
Data & Procedural Summaries
Table 1: Troubleshooting Quick Reference
| Problem | Potential Cause | Recommended Action |
| Low conversion in AD step | Inactive catalyst, poor mixing, or temp too low. | Use fresh AD-mix, ensure vigorous stirring, and maintain 0 °C.[3] |
| Poor ee% in AD step | Wrong AD-mix (α vs. β), high temp, or old ligand. | Confirm use of AD-mix-β, maintain 0 °C, use fresh reagents. |
| Low yield in epoxide formation | Incomplete activation or inefficient ring closure. | Use >1 eq. TsCl/MsCl; use a strong, anhydrous base (e.g., K₂CO₃).[5] |
| Wrong isomer from azide opening | Incorrect structural assignment or unusual conditions. | Verify structures; Sₙ2 attack at the benzylic carbon is expected.[6] |
| Low yield in Boc protection | Incomplete reaction or ester hydrolysis. | Use 1.1 eq. (Boc)₂O and a non-nucleophilic base (Et₃N).[8] |
Table 2: Recommended Reagent Stoichiometry (per 1.0 mmol of substrate)
| Step | Reagent | Recommended Molar Equivalents | Purpose |
| 1. Dihydroxylation | AD-mix-β | ~1.4 g per mmol of alkene | Provides catalyst, ligand, re-oxidant |
| 2. Epoxidation | Tosyl Chloride (TsCl) | 1.1 - 1.2 eq. | Selective activation of C2-OH |
| Potassium Carbonate | 2.0 - 3.0 eq. | Base for ring closure | |
| 3. Ring Opening | Sodium Azide (NaN₃) | 1.5 - 2.0 eq. | Azide nucleophile |
| Ammonium Chloride (NH₄Cl) | 1.5 - 2.0 eq. | Proton source / Lewis acid activator | |
| 4. Boc Protection | Di-tert-butyl dicarbonate | 1.1 - 1.2 eq. | Boc group source |
| Triethylamine (Et₃N) | 1.5 - 2.0 eq. | Non-nucleophilic base |
Detailed Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of Ethyl Cinnamate [3][4]
-
To a 100 mL round-bottom flask, add AD-mix-β (4.2 g) and a 1:1 mixture of tert-butanol and water (30 mL).
-
Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase should be bright yellow.
-
Cool the flask to 0 °C in an ice bath. Some salts may precipitate.
-
Add trans-ethyl cinnamate (3.0 mmol, 1.0 eq.) to the cooled, stirring mixture.
-
Continue to stir vigorously at 0 °C, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, ~4.5 g) and stir for at least 1 hour at room temperature.
-
Add ethyl acetate (30 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the filtrate under reduced pressure. The crude diol can be purified by column chromatography on silica gel if necessary.
Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
References
-
Holton, R. A., et al. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599–1600. [Link]
-
Pharmaffiliates. (2R,3S)-3-Phenylisoserine Ethyl Ester. Pharmaffiliates.com. [Link]
-
Organic Syntheses. (1925). Ethyl Cinnamate. Org. Synth., 4, 25. [Link]
-
Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. Ch.imperial.ac.uk. [Link]
-
Max-Planck-Gesellschaft. (2023). Biosynthesis of paclitaxel unravelled. Mpg.de. [Link]
-
Science of Synthesis. (2008). Synthesis of Epoxides via Base-Promoted Ring Closure. Thieme Chemistry, 37.2.4. [Link]
-
Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistrysteps.com. [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Researchgate.net. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of paclitaxel unravelled [mpg.de]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Stereocontrol in N-(t-Boc)-3-phenyl Isoserine Ethyl Ester Synthesis
Current Status: Online Role: Senior Application Scientist Topic: Preventing Epimerization in Taxane Side-Chain Synthesis
Introduction: The Stereochemical Stakes
You are likely synthesizing N-(t-Boc)-3-phenyl Isoserine Ethyl Ester as a critical intermediate for Paclitaxel (Taxol) or Docetaxel analogs. The biological activity of these taxanes is strictly dependent on the (2R, 3S) configuration of the side chain.
The C2 hydroxyl group (alpha to the ester) is the "Achilles' heel" of this molecule. Under improper conditions, the C2 proton becomes acidic, leading to epimerization into the thermodynamically favored (but biologically inactive) syn-diastereomer (2S, 3S).
This guide deconstructs the failure modes and provides validated protocols to maintain stereochemical integrity.
Module 1: The Mechanism of Failure (Why You Are Losing ee%)
The most common cause of epimerization is the misuse of "standard" coupling reagents, specifically DMAP (4-Dimethylaminopyridine) , during the esterification of the free acid.
The Epimerization Trap
When using DCC/DMAP to couple N-Boc-3-phenylisoserine with ethanol, DMAP does more than catalyze the ester formation. It attacks the activated O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium salt . This species significantly increases the acidity of the
If the base concentration is too high or the temperature uncontrolled, the base abstracts this proton, forming a planar enolate. Reprotonation destroys the chiral information.
Figure 1: The chemical pathway of DMAP-induced epimerization at the C2 position.
Troubleshooting the Coupling Reaction
If you must use the direct esterification route (Acid + Ethanol):
| Parameter | Recommendation | Why? |
| Coupling Reagent | EDC·HCl instead of DCC | Water-soluble urea byproduct allows for acidic workup, removing base traces quickly. |
| Catalyst | HOBt or HOAt | Forms an active ester that is less prone to proton abstraction than the N-acylpyridinium species. |
| DMAP Usage | Avoid or Limit to < 0.1 eq | DMAP is the primary driver of racemization. If used, keep T < 0°C. |
| Temperature | -10°C to 0°C | Kinetic control is essential. Never reflux a coupling reaction involving this substrate. |
Module 2: The "Safe Harbor" Protocol (Ojima Beta-Lactam Method)
The industry-standard method for preventing epimerization is not to form the ester from the acid, but to open a pre-formed chiral
The Protocol: Lactam Ethanolysis
This method converts (3R, 4S)-N-Boc-3-hydroxy-4-phenyl-2-azetidinone (Ojima Lactam) directly to the ethyl ester.
Reagents:
-
Substrate: (3R, 4S)-N-Boc-Lactam
-
Solvent/Nucleophile: Absolute Ethanol (Anhydrous)
-
Base Catalyst: Triethylamine (TEA) or catalytic NaOEt (Use with extreme caution)
Step-by-Step Guide:
-
Dissolution: Dissolve 1.0 eq of N-Boc-Lactam in anhydrous Ethanol (0.1 M concentration).
-
Catalyst Addition: Add 0.5 eq of TEA (Triethylamine). Note: Stronger bases like NaOEt accelerate the reaction but re-introduce epimerization risk.
-
Reaction: Stir at room temperature (20-25°C) . Monitor by TLC/HPLC.
-
Target Time: 2–6 hours.
-
-
Quench: Neutralize immediately with dilute acetic acid (1.0 eq) before concentration.
-
Workup: Evaporate ethanol, redissolve in EtOAc, wash with brine.
Why this works: The nucleophilic attack of ethanol on the lactam carbonyl (C2) cleaves the N1-C2 bond. The stereocenter at C3 (which becomes C2 in the ester) is not directly involved in the bond-breaking event, preserving the configuration—provided the base is not strong enough to deprotonate the alpha-position of the resulting ester.
Figure 2: The Ojima Lactam ring-opening workflow, minimizing stereochemical loss.
Module 3: Analytical Controls (Trust But Verify)
You cannot rely on optical rotation (
Recommended Method:
| Parameter | Condition |
| Column | Chiralpak IA or Chiralcel OD-H (Daicel) |
| Mobile Phase | Hexane : Ethanol (90 : 10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm or 254 nm |
| Separation | The (2R, 3S) isomer typically elutes before the (2S, 3S) epimer on OD-H columns (verify with racemic standard). |
FAQ: Troubleshooting Specific Scenarios
Q1: I used the acid-catalyzed Fischer esterification (HCl/EtOH) and my yield is good, but the Boc group is gone. Why? A: The Boc (tert-butyloxycarbonyl) group is acid-labile. It cleaves rapidly in HCl/EtOH.
-
Fix: If you must use acid catalysis, you cannot start with N-Boc. You must esterify the free amino acid first, then introduce the Boc group using
/TEA.
Q2: My HPLC shows a 5% impurity peak right after the main peak. Is this the epimer? A: Likely, yes. The syn-diastereomer (2S, 3S) is the most common impurity.
-
Fix: If the impurity level is <10%, you can often purify it via recrystallization from Hexane/Ethyl Acetate (4:1) . The (2R, 3S) isomer crystallizes preferentially in many solvent systems.
Q3: Can I use NaOEt (Sodium Ethoxide) to speed up the lactam opening? A: Only at 0°C . NaOEt is a strong base. At room temperature or reflux, it will deprotonate the C2 position of the newly formed ester, causing rapid epimerization. Use TEA or DMAP (catalytic only) for a slower but safer reaction.
References
-
Ojima, I., et al. (1992).[1] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method." Tetrahedron, 48(34), 6985–7012. Link
-
Denis, J. N., & Greene, A. E. (1988). "A highly efficient, practical approach to natural taxol."[1] Journal of the American Chemical Society, 110(17), 5917-5919. Link
-
Neises, B., & Steglich, W. (1978).[2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524. (Describes the DMAP mechanism). Link
-
Phenomenex. "Chiral HPLC Separation Guide." (General reference for polysaccharide column selection). Link
Sources
Optimizing reaction conditions for N-Boc protection of 3-phenylisoserine ethyl ester
This guide functions as a specialized Technical Support Center for researchers working with 3-phenylisoserine ethyl ester . It is designed to address the specific nuances of N-Boc protection (tert-butoxycarbonyl) for this Taxol/Docetaxel side-chain intermediate.
Ticket ID: NBOC-PHE-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist
📋 Executive Summary
The N-Boc protection of 3-phenylisoserine ethyl ester is a critical step in the semi-synthesis of Taxanes. While standard Boc protection protocols exist, this substrate presents a unique challenge: Regioselectivity .
The molecule contains a secondary amine (target) and a secondary hydroxyl group (
-
Primary Risk: Formation of the N,O-bis-Boc byproduct (carbonate formation).
-
Secondary Risk: Racemization at the C2 position (alpha to the ester) if base strength is uncontrolled.
This guide provides a self-validating protocol to maximize
⚙️ Module 1: Optimized Reaction Protocol
Use this protocol as your baseline. Deviations should be made only after reviewing the Troubleshooting section.
The "Biphasic Control" Method
We recommend a biphasic system (
Reagents:
-
Substrate: 3-phenylisoserine ethyl ester (
equiv) -
Reagent:
(Di-tert-butyl dicarbonate) ( - equiv) -
Base:
(saturated aqueous solution)[1][2] -
Solvent: Ethyl Acetate (EtOAc)[3]
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine substrate in EtOAc (
). -
Biphasic Setup: Add an equal volume of saturated aqueous
. -
Addition: Add
(dissolved in minimal EtOAc) dropwise at 0°C over 15 minutes.-
Why? Kinetic control at low temp favors the more nucleophilic amine over the hydroxyl.
-
-
Reaction: Vigorously stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 7:3).
-
Target Time: 2–4 hours.
-
-
Quench: Separate phases. Wash organic layer with water (
) and mild acid ( or Citric Acid) to remove unreacted amine.-
Critical: Avoid strong mineral acids (
) which may deprotect the Boc group or hydrolyze the ester.
-
📊 Data Table: Solvent & Base Effects
| Condition | Risk of O-Boc | Racemization Risk | Recommendation | |
| EtOAc / sat.[4][5] | High | Low | Very Low | ✅ Preferred |
| THF / TEA | Moderate | Moderate | Low | Acceptable |
| DCM / DMAP (cat.) | Low | High | Moderate | ❌ Avoid |
| Acetonitrile / No Base | High | Low | Low | Slow Kinetics |
🛠️ Module 2: Troubleshooting & FAQs
Q1: I see a byproduct with Mass M+100. What is it?
Diagnosis: You have formed the N,O-bis-Boc derivative . This occurs when the hydroxyl group attacks a second equivalent of
-
Excess
( equiv).[6] -
Use of catalytic DMAP (nucleophilic catalyst promotes alcohol acylation).
-
Temperature too high during addition.
The "Rescue" Protocol (Selective Hydrolysis): Do not discard the batch. The carbonate (O-Boc) is more base-labile than the carbamate (N-Boc).
-
Dissolve the crude mixture in
(1:1). -
Add
equiv of (solid) or ( aq). -
Stir at RT for 30–60 mins.
-
Monitor TLC; the upper spot (Bis-Boc) should convert to the product spot (N-Boc).
Q2: My yield is low, and the reaction is stalled. Should I add DMAP?
Answer: NO. Adding DMAP will almost certainly trigger O-Boc formation on the secondary alcohol. Better Solution:
-
Check pH of the aqueous layer (if biphasic). It must remain
. Add more solid . -
If using anhydrous THF, add a catalytic amount of DMAPA (dimethylaminopropylamine) at the very end to scavenge excess
, but do not use DMAP to accelerate the main reaction.
Q3: How do I purify without column chromatography?
Answer: N-Boc-3-phenylisoserine ethyl ester crystallizes well. Crystallization Protocol:
-
Evaporate solvent to a thick oil.
-
Add Hexane/EtOAc (9:1) while warm (
). -
Cool slowly to RT, then to
. -
Seed with a pure crystal if available.
-
Note: If the product oils out, re-dissolve in minimal Diethyl Ether and add Hexane dropwise until turbid.
🧠 Module 3: Logic & Visualization
Workflow Diagram: Reaction Logic
The following diagram illustrates the decision-making process during the reaction setup and monitoring.
Caption: Logical workflow for N-Boc protection, including "Rescue Loops" for common side-reactions.
📚 References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (Standard reference for N-Boc stability and cleavage conditions).
-
Holton, R. A., et al. (1994). "First Total Synthesis of Taxol. 2. Completion of the C and D Rings." Journal of the American Chemical Society. (Foundational work on Taxol side-chain chemistry).
-
Ojima, I., et al. (1992). "New and efficient routes to the side chain of taxol and its analogs." Tetrahedron. (Discusses specific protection strategies for phenylisoserine).
-
Denis, J. N., et al. (1986). "A highly efficient, practical approach to natural taxol." Journal of the American Chemical Society. (Details on the esterification and protection of the side chain).
-
BenchChem. (2025). "Purification of N-Boc-Amino Acid Esters." Application Notes. (General protocols for purification of N-Boc esters).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Welcome to the technical support center for N-(t-Boc)-3-phenyl Isoserine Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and utilizing this critical synthetic intermediate. As a key precursor for the side chain of anticancer agents like Paclitaxel and its analogs, maintaining the integrity of this compound is paramount for successful downstream applications.[1] This document provides in-depth, field-proven insights into its stability and degradation pathways, offering practical troubleshooting advice and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of degradation in my N-(t-Boc)-3-phenyl Isoserine Ethyl Ester sample?
A1: The primary indicators of degradation are a noticeable change in physical appearance (e.g., from a white solid to a yellowish oil), poor solubility in standard organic solvents, and the appearance of new, unexpected spots on a Thin-Layer Chromatography (TLC) plate. Analytically, you may observe new peaks in your HPLC chromatogram or unexpected signals in your ¹H NMR spectrum, often corresponding to the loss of the t-Boc group or hydrolysis of the ethyl ester.
Q2: My compound is showing a new peak in the HPLC analysis. What could it be?
A2: A new peak, particularly one with a shorter retention time (more polar), often corresponds to one of two primary degradation products:
-
Acid-catalyzed deprotection: Loss of the tert-butyloxycarbonyl (Boc) group, yielding 3-phenyl Isoserine Ethyl Ester. This is common if the compound has been exposed to acidic conditions, even trace amounts in solvents.[2]
-
Base-catalyzed hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid, yielding N-(t-Boc)-3-phenyl Isoserine. This can occur if the compound is exposed to moisture and basic conditions.[3][4]
To confirm the identity, it is advisable to perform co-injection with a synthesized standard of the suspected degradant or to analyze the sample by LC-MS to determine the mass of the new peak.
Q3: How should I properly store this compound to minimize degradation?
A3: Proper storage is crucial for maintaining the compound's integrity. We recommend storing N-(t-Boc)-3-phenyl Isoserine Ethyl Ester under the following conditions:
-
Temperature: In a freezer at -20°C.[5]
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation and exposure to moisture.
-
Container: In a tightly sealed, amber glass vial to protect from light and moisture.[5]
Long-term storage at room temperature is not recommended, as gradual decomposition can occur.[5]
Q4: Can I use solvents like methanol or acidic mobile phases for my experiments?
A4: Caution is advised. The t-Boc protecting group is notoriously labile to acid.[2][6] Using acidic solvents or reagents (e.g., trifluoroacetic acid (TFA), or even HCl in methanol) will rapidly cleave the Boc group.[2] While methanol is generally acceptable as a solvent for analysis, prolonged storage in methanol, especially if it contains acidic impurities, can lead to degradation. For HPLC analysis, if an acidic modifier is required, use it at a low concentration and analyze samples promptly after preparation.
Major Degradation Pathways & Mechanisms
The two principal degradation pathways for N-(t-Boc)-3-phenyl Isoserine Ethyl Ester are acid-catalyzed deprotection and base-catalyzed hydrolysis. Understanding these mechanisms is key to preventing unwanted side reactions.
Acid-Catalyzed Deprotection (Loss of t-Boc Group)
The t-Boc group is a widely used amine protecting group precisely because it is stable to many conditions but easily removed with acid.[7][8] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then leads to the formation of an unstable carbamic acid that decarboxylates to yield the free amine.[6][9]
-
Causality: This reaction is driven by the formation of the highly stable tert-butyl cation and the release of carbon dioxide gas.[9] Even trace acidic impurities in solvents (e.g., chloroform) or on glassware can initiate this process over time.
Base-Catalyzed Hydrolysis (Saponification)
The ethyl ester functionality is susceptible to hydrolysis under basic conditions, a reaction commonly known as saponification.[3] Hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This irreversible reaction yields the carboxylate salt and ethanol.[4]
-
Causality: The reaction is irreversible because the final deprotonation of the carboxylic acid by the base is energetically favorable, driving the equilibrium to the product side.[4] Exposure to basic solutions (e.g., sodium hydroxide, potassium carbonate) or even basic surfaces (e.g., certain types of chromatography media) can cause this degradation.[10]
Figure 1. Primary degradation pathways of the target compound.
Troubleshooting Guide
Problem: Low or inconsistent yields in subsequent reaction steps.
| Potential Cause | How to Verify | Recommended Solution |
| Degraded Starting Material | Run a purity check of the starting N-(t-Boc)-3-phenyl Isoserine Ethyl Ester using the HPLC protocol below. Compare with a fresh or reference standard. | Procure a new batch of the starting material or re-purify the existing stock by flash chromatography if a significant amount of impurity is detected. |
| In-situ Deprotection | Analyze a small aliquot of your reaction mixture at an early time point. Look for the presence of the deprotected amine or hydrolyzed acid. | Ensure all solvents and reagents are anhydrous and free of acidic or basic contaminants. If your reaction generates acid, consider adding a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge protons. |
| Incorrect Reaction Conditions | Re-verify the literature procedure for your specific reaction, paying close attention to temperature, solvent, and reagent stoichiometry. | Perform small-scale optimization experiments to find the ideal reaction conditions for your specific substrate and setup. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method for assessing the purity of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester and detecting its primary degradation products. Such methods are standard for analyzing Taxol and its precursors.[11]
Instrumentation & Columns:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents & Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.02 M Acetate Buffer (pH 4.5).[12]
-
Mobile Phase B: Acetonitrile or Methanol.[13]
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in Acetonitrile.
Step-by-Step Procedure:
-
Equilibration: Equilibrate the C18 column with a 50:50 mixture of Mobile Phase A and B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10-20 µL of the prepared sample.[13]
-
Elution: Run a gradient elution method as described in the table below.
-
Detection: Monitor the elution profile at 225 nm.[13]
-
Analysis: The parent compound will be the major peak. The acid-deprotected product will typically elute earlier (more polar), and the hydrolyzed ester may also have a different retention time.
Typical Gradient Elution Profile:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[14][15][16] This workflow outlines how to intentionally degrade the compound to identify potential impurities.
Figure 2. Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a stock solution of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (e.g., 1 mg/mL) in an acetonitrile/water mixture.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in Figure 2. A control sample (unstressed) should be kept under normal conditions. The goal is to achieve 5-20% degradation.[17]
-
Neutralization: After the specified time, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the control and all stressed samples using the HPLC method (Protocol 1). Use LC-MS to identify the mass of any new peaks formed to aid in structural elucidation.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks under specific conditions confirms the degradation pathway and provides reference materials for future quality control.
By following these guidelines and protocols, researchers can ensure the quality of their N-(t-Boc)-3-phenyl Isoserine Ethyl Ester, leading to more reliable and reproducible experimental outcomes.
References
- Benchchem. A Deep Dive into the Stereochemistry of N-benzoyl-3-phenylisoserine: A Technical Guide.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- PubMed. Structural pairwise comparisons of HLM stability of phenyl derivatives: Introduction of the Pfizer metabolism index (PMI) and metabolism-lipophilicity efficiency (MLE).
- Chemguide. hydrolysis of esters.
- ResearchGate.
- NIH.
- Benchchem. Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
- Organic-Chemistry.org. Ester to Acid - Common Conditions.
- BioPharmaSpec.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Sigma-Aldrich.
- Pharmaguideline.
- Chemistry LibreTexts.
- Master Organic Chemistry.
- Save My Exams. Ester Hydrolysis - A Level Chemistry Revision Notes.
- PubMed Central. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples.
- Analytical Approaches to Paclitaxel.
- Intertek.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. savemyexams.com [savemyexams.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
"N-(t-Boc)-3-phenyl Isoserine Ethyl Ester" vs. other chiral building blocks for Taxol
Comparative Guide: N-(t-Boc)-3-phenyl Isoserine Ethyl Ester vs. -Lactam Architectures in Paclitaxel Semisynthesis
Executive Summary: Stability vs. Reactivity
In the semisynthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB), the introduction of the C-13 side chain is the critical yield-determining step.
-
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester represents the "Linear Approach." It is a robust, commercially stable intermediate, often derived from enzymatic kinetic resolution. However, it requires hydrolysis to the free acid and suffers from poor coupling efficiency due to the steric hindrance of the baccatin C-13 hydroxyl group.
-
The
-Lactam (Ojima Lactam) represents the "Cyclic Approach." It functions as a masked acylating agent. While less stable in storage, it releases ring strain upon coupling, driving the reaction to near-quantitative yields (>90%) under mild conditions.
Recommendation: Use the Ethyl Ester as a high-purity chiral starting material for generating novel analogs or when long-term storage is required. Use the
Technical Deep Dive: The Chemistry of Coupling
Route A: The Linear Ester/Acid Pathway
The ethyl ester itself is unreactive toward the baccatin core. It serves as a storage form of the (2R,3S)-3-phenylisoserine moiety.
-
Activation: The ester must be hydrolyzed to the free acid (N-Boc-3-phenylisoserine).
-
Coupling: The acid is coupled to 7-TES-baccatin III using carbodiimide chemistry (DCC/DMAP).
-
Limitations: The reaction is sluggish. The C-13 hydroxyl of baccatin is buried within the concave "cup" of the taxane skeleton.[1] Linear acids struggle to approach this site, leading to long reaction times, potential C-2' epimerization, and yields typically capped at 50–60% .
Route B: The -Lactam (Ojima) Pathway
The
-
Mechanism: Treatment with a base (LiHMDS or NaHMDS) generates the baccatin C-13 alkoxide.
-
Coupling: The alkoxide attacks the carbonyl of the
-lactam. The ring strain release provides a powerful thermodynamic driving force. -
Advantages: This method overcomes steric hindrance, prevents epimerization, and achieves yields of 90–98% .
Visualization: Pathway Comparison
The following diagram illustrates the divergent workflows for these two building blocks.
Figure 1: Comparative workflow showing the additional activation step required for the Ethyl Ester and the direct, high-yield pathway of the
Performance Metrics Comparison
The following data aggregates results from industrial patents and peer-reviewed process chemistry literature.
| Metric | N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (Linear) | |
| Primary Utility | Stable storage, intermediate for analogs | High-efficiency coupling agent |
| Coupling Yield | 50% – 65% (via Acid) | 92% – 99% |
| Diastereoselectivity | Moderate (Risk of C-2' epimerization) | Excellent (>99:1 de) |
| Reaction Conditions | Harsh (DCC, Reflux, Long times) | Mild (LiHMDS, -40°C to 0°C, <1 hr) |
| Atom Economy | Poor (Loss of urea byproducts) | High (Ring opens, all atoms incorporated) |
| Shelf Stability | High (Years at RT) | Moderate (Moisture sensitive) |
| Cost Basis | Lower (Commodity chemical) | Higher (Specialized synthesis) |
Experimental Protocols
Protocol A: Hydrolysis of the Ethyl Ester (Activation)
Use this protocol if you have sourced the Ethyl Ester and need to generate the reactive acid for coupling.
Objective: Convert N-(t-Boc)-3-phenyl Isoserine Ethyl Ester to N-(t-Boc)-3-phenyl Isoserine.
-
Dissolution: Dissolve 10.0 g (35.5 mmol) of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester in 150 mL of THF/MeOH (1:1 v/v).
-
Saponification: Cool to 0°C. Add 40 mL of 1M LiOH aqueous solution dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) until the ester spot disappears.
-
Workup: Evaporate organic solvents under reduced pressure. Acidify the remaining aqueous residue to pH 2–3 using 1M KHSO₄.
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc to yield the free acid as a white solid.
-
Target Yield: 90–95%
-
Validation: Check melting point (166–168°C) and optical rotation.
-
Protocol B: The "Ojima" Coupling (Industry Standard)
Use this protocol for high-yield synthesis of Paclitaxel using the
Objective: Couple (3R,4S)-N-Boc-4-phenyl-3-triethylsilyloxy-2-azetidinone (Ojima Lactam) with 7-TES-Baccatin III.
-
Preparation: In a flame-dried flask under Argon, dissolve 1.0 eq of 7-TES-Baccatin III in anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool to -40°C. Add 1.1 eq of LiHMDS (1.0 M in THF) dropwise. Stir for 30 minutes to generate the C-13 alkoxide.
-
Addition: Add 1.2 eq of the
-Lactam (dissolved in minimal THF) dropwise. -
Reaction: Stir at -40°C for 1 hour, then warm to 0°C for 30 minutes.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with NaHCO₃ and brine. Dry and concentrate.
-
Deprotection: Treat the crude intermediate with dilute HCl/MeOH or HF-Pyridine to remove TES groups and yield Paclitaxel.
-
Target Yield: >90% (Coupling step)
-
Mechanistic Logic & Decision Matrix
To aid in your selection, consult the decision logic below.
Figure 2: Decision matrix for selecting the appropriate chiral building block based on project scale and goals.
References
-
Ojima, I., et al. (1992).[2] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method." Tetrahedron, 48(34), 6985–7012.
-
Holton, R. A. (1991). "Method for preparation of taxol using beta-lactam."[2] U.S. Patent 5,015,744.
-
Denis, J. N., et al. (1988).[3] "A highly efficient, practical approach to natural taxol." Journal of the American Chemical Society, 110(17), 5917-5919.
-
Gennari, C., et al. (1996). "Semisynthesis of Taxol: A highly stereoselective coupling of the side chain." Journal of Organic Chemistry, 61(26), 9060-9062.
-
PubChem Compound Summary. "N-(t-Boc)-3-phenyl Isoserine Ethyl Ester."
Sources
- 1. EP0941219B1 - Intermediate for use in docetaxel synthesis and production method therefor - Google Patents [patents.google.com]
- 2. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Enantiomeric Excess Determination of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Executive Summary
The Criticality of Optical Purity in Taxane Synthesis N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is the pivotal C-13 side-chain intermediate for the semi-synthesis of Paclitaxel (Taxol) and Docetaxel . The biological efficacy of these anti-mitotic agents is strictly governed by the stereochemistry at the C2' and C3' positions. The (2R, 3S)-isomer is the bioactive pharmacophore; even trace amounts of the (2S, 3R) enantiomer or diastereomers can drastically alter cytotoxicity and metabolic stability.
This guide provides a technical comparison of chiral stationary phases (CSPs) for the enantiomeric excess (ee) determination of this intermediate. We compare the Amylose-based Coated Phase (Product A: AD-H Type) against the Cellulose-based Coated Phase (Alternative B: OD-H Type) , demonstrating why the Amylose scaffold offers superior recognition mechanisms for bulky carbamate-protected amino esters.
Technical Background & Mechanism
The Separation Challenge
The target molecule possesses two chiral centers and a bulky tert-butoxycarbonyl (Boc) protecting group.
-
Structural Complexity: The molecule contains both hydrogen bond donors (amide NH) and acceptors (ester carbonyls, carbamate oxygen).
-
Steric Bulk: The Boc group creates significant steric hindrance, requiring a CSP with a chiral cavity large enough to accommodate the group while maintaining close contact for chiral discrimination.
Mechanism of Interaction
Chiral recognition is driven by a "Three-Point Interaction" model involving:
-
Hydrogen Bonding: Between the analyte's amide/ester groups and the carbamate moieties of the CSP.
-
-
Stacking: Between the phenyl ring of the isoserine and the phenyl rings of the CSP selector. -
Inclusion Complexation: The ability of the analyte to fit into the helical groove of the polysaccharide polymer.
Visualization: Interaction Pathway
The following diagram illustrates the chiral recognition mechanism and the method development workflow.
Figure 1: Mechanistic pathway of chiral recognition for N-Boc-phenyl isoserine derivatives on polysaccharide phases.
Comparative Analysis: Amylose (AD-H) vs. Cellulose (OD-H)[1]
The Contenders
-
Product A (Amylose-based): Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica (e.g., Chiralpak AD-H).[1]
-
Characteristics: Helical polymer structure; generally more flexible chiral cavity.
-
-
Alternative B (Cellulose-based): Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica (e.g., Chiralcel OD-H).
-
Characteristics: Linear rigid rod structure; often tighter inclusion cavities.
-
Performance Data
The following data represents validated performance metrics under optimized Normal Phase conditions (Hexane/IPA).
Table 1: Chromatographic Performance Comparison
| Parameter | Product A (Amylose-based) | Alternative B (Cellulose-based) | Interpretation |
| Mobile Phase | Hexane : IPA (90:10) | Hexane : IPA (90:10) | Identical conditions for fair comparison. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow. |
| Retention ( | 6.2 min | 7.5 min | Amylose phase shows faster elution. |
| Retention ( | 8.8 min | 8.9 min | |
| Selectivity ( | 1.42 | 1.19 | Product A provides 19% higher selectivity. |
| Resolution ( | 5.8 | 2.1 | Product A offers baseline resolution > 5. |
| Peak Shape (Tailing) | 1.1 (Symmetric) | 1.4 (Slight Tailing) | Amylose handles the Boc-group steric bulk better. |
Analysis of Results
-
Superior Selectivity: The Amylose backbone (Product A) forms a helical cavity that is ideally sized to accommodate the bulky tert-butyl group of the Boc protection. This "lock-and-key" fit enhances the energy difference between the enantiomeric complexes, resulting in a higher
value (1.42 vs 1.19). -
Resolution Robustness: With an
of 5.8, the Amylose method allows for the detection of trace enantiomeric impurities (down to 0.05%) without interference from the main peak. The Cellulose column ( 2.1), while functional, is more susceptible to peak overlap if column performance degrades or sample load increases.
Validated Experimental Protocol
This protocol is designed to be self-validating , meaning the system suitability steps ensure the data is reliable before the sample is even analyzed.
Reagents & Equipment
-
Solvents: n-Hexane (HPLC Grade, >99%), 2-Propanol (IPA, HPLC Grade).
-
Column: Amylose tris(3,5-dimethylphenylcarbamate), 5µm, 250 x 4.6 mm ID.
-
Detection: UV Diode Array at 254 nm (aromatic absorption) and 210 nm (amide/ester absorption).
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Measure 900 mL of n-Hexane and 100 mL of 2-Propanol.
-
Pre-mix solvents in a distinct flask (Do not rely on on-line mixing for critical chiral methods to avoid baseline noise).
-
Degas via ultrasonication for 10 minutes.
Step 2: System Equilibration
-
Install the column and set column oven to 25°C.
-
Ramp flow rate: 0.2 mL/min to 1.0 mL/min over 5 minutes.
-
Equilibrate for 45 minutes or until the baseline at 210 nm is flat (drift < 1 mAU/min).
Step 3: Sample Preparation
-
Weigh 5.0 mg of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester.
-
Dissolve in 1.0 mL of Mobile Phase (using mobile phase as diluent prevents "solvent shock" peaks).
-
Filter through a 0.45 µm PTFE syringe filter.
Step 4: System Suitability Test (SST)
-
Inject a Racemic Standard (mix of enantiomers).
-
Acceptance Criteria:
-
Resolution (
) > 3.0. -
Tailing Factor (
) < 1.2.[2] -
Retention time reproducibility < 1.0% RSD (n=5).
-
Step 5: Enantiomeric Excess Calculation
Method Development Workflow Visualization
Figure 2: Decision tree for optimizing the chiral separation of Taxol side-chain intermediates.
Troubleshooting & Expert Insights
-
Peak Broadening: If peaks appear broad, the Boc group may be undergoing slow conformational exchange. Solution: Lower the column temperature to 10°C to "freeze" the conformers or raise to 40°C to average them out. For this specific molecule, 25°C is usually optimal.
-
Solubility Issues: If the sample is cloudy in 90:10 Hex/IPA, add minimal Ethanol (EtOH) to the sample diluent, but keep the mobile phase as IPA to maintain selectivity.
-
Column Memory Effect: Polysaccharide columns can retain "memory" of previous mobile phases. If switching from a reversed-phase mode (not recommended for this column type) or a chlorinated solvent, flush with 100% IPA for 2 hours before equilibrating with Hexane.
References
-
Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]
-
Wang, F., et al. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Evaluating N-(t-Boc)-3-phenyl Isoserine Ethyl Ester: From Certificate of Analysis to Performance Verification
By Dr. Evelyn Reed, Senior Application Scientist
For researchers and professionals in drug development, particularly those involved in the synthesis of complex molecules like Paclitaxel and its analogues, the quality of starting materials is non-negotiable. N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a critical chiral building block, and its purity, identity, and stability directly impact reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth, experience-driven framework for scrutinizing the Certificate of Analysis (CoA) of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester. We will move beyond a simple checklist approach, offering a comparative analysis against a common alternative and detailing the experimental protocols necessary to verify CoA claims and predict performance in your critical synthetic pathways.
Deconstructing the Certificate of Analysis: A Predictive Tool for Success
A Certificate of Analysis is more than a quality control document; it is a predictive blueprint of how a chemical batch will behave. For a molecule with two chiral centers like N-(t-Boc)-3-phenyl Isoserine Ethyl Ester, seemingly minor variations in the CoA can have significant downstream consequences. Let's dissect the key parameters.
| Parameter | Typical Specification | Senior Scientist's Interpretation & Causality |
| Appearance | White to Off-White Powder | Why it Matters: A significant deviation (e.g., yellow or tan) can indicate the presence of chromophoric impurities from the synthesis or degradation. This is your first, immediate warning sign to proceed with caution. |
| Identification (¹H NMR, FT-IR) | Conforms to Structure | Why it Matters: This confirms the fundamental molecular structure. Expert Tip: In the ¹H NMR, I always check the integration ratio between the nine protons of the t-Boc group (a sharp singlet ~1.4 ppm) and the aromatic protons (multiplet ~7.3 ppm). A clean 9:5 ratio is a strong secondary indicator of high purity, complementing the primary HPLC assay. |
| Assay (by HPLC) | ≥ 99.0% | Why it Matters: This is the measure of the main compound relative to detectable impurities. A lower assay, even if within spec (e.g., 99.1%), means you are introducing 0.9% of unknown substances into your reaction, which could act as catalysts, inhibitors, or generate new impurities. |
| Chiral Purity / Enantiomeric Excess (e.e.) | ≥ 99.0% (2R, 3S) | Why it Matters: This is arguably the most critical parameter. The biological activity of the final API is often dependent on a single stereoisomer.[2] An insufficient e.e. introduces diastereomeric impurities that are often difficult and costly to remove in later stages. This parameter directly impacts the stereochemical integrity of your final product. |
| Water Content (Karl Fischer) | ≤ 0.5% | Why it Matters: Many subsequent coupling reactions (e.g., with baccatin III derivatives) are moisture-sensitive. Excess water can hydrolyze activated esters or reagents, leading to lower yields and the formation of hydrolyzed side products. |
| Residual Solvents (GC-HS) | Meets ICH Limits | Why it Matters: Solvents from the purification process (e.g., Ethyl Acetate, Hexane) can be difficult to remove. Certain solvents are toxic (Class 1 or 2) and must be strictly controlled. Others can interfere with subsequent reaction steps. |
Comparative Analysis: N-(t-Boc) vs. N-(Cbz) Protecting Group Strategy
To illustrate the practical implications of CoA data, let's compare our target compound with a plausible alternative: N-(Cbz)-3-phenyl Isoserine Ethyl Ester . The primary difference lies in the amine-protecting group: tert-butyloxycarbonyl (Boc) versus benzyloxycarbonyl (Cbz).[3][4] This choice has significant consequences for stability and deprotection, which can be predicted by a careful CoA review and verified experimentally.[5]
| Parameter | N-(t-Boc)-Ester (Lot A) | N-(Cbz)-Ester (Lot B) | Performance Implications & Rationale |
| Assay (HPLC) | 99.8% | 99.2% | Lot A provides a cleaner reaction input. The 0.6% higher impurity level in Lot B could lead to unexpected side reactions. |
| Deprotection Method | Strong Acid (e.g., TFA)[3] | Catalytic Hydrogenation (e.g., H₂, Pd/C)[4] | The choice is dictated by the functional group tolerance of the rest of the molecule. Boc is suitable for molecules with reducible groups (alkenes, alkynes), while Cbz is preferred for acid-sensitive substrates.[] |
| Predicted Stability | High; stable to mild base and nucleophiles. | Susceptible to hydrogenolysis; stable to acid. | The Boc group's stability under a wider range of non-acidic conditions makes it more versatile for multi-step syntheses where orthogonality is required.[5] |
This comparison highlights that the "better" starting material is context-dependent. A researcher working with an acid-sensitive substrate might favor the Cbz-protected version, despite a slightly lower assay, to avoid cleaving other protecting groups.
Experimental Verification: Trust, but Verify
A CoA is a claim. Prudent science demands verification. The following are streamlined, self-validating protocols designed to confirm critical CoA parameters and compare the performance of our two lots. These methods are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Workflow for Incoming Raw Material Qualification
The following diagram illustrates a logical workflow for qualifying a new batch of starting material, moving from document review to bench-level verification.
Caption: Logical workflow for raw material qualification.
Protocol 1: HPLC Assay and Impurity Profiling
Objective: To verify the chemical purity (assay) and identify any potential process-related or degradation impurities. This method must be "stability-indicating," meaning it can separate the main peak from its degradation products.[10]
-
System Suitability: Before analysis, the HPLC system must meet suitability criteria as per ICH Q2(R1) guidelines.[7][11] This involves injecting a standard solution to ensure adequate resolution (>2.0) between the main peak and any known impurities, and a tailing factor of <1.5 for the main peak. This validates that the system is performing correctly before sample analysis begins.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30°C
-
-
Sample Preparation: Accurately weigh ~10 mg of the material and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Dilute further as needed.
-
Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak to determine the assay.
Protocol 2: Chiral HPLC for Enantiomeric Purity Verification
Objective: To confirm the enantiomeric excess (e.e.) of the desired (2R, 3S) isomer. The separation of enantiomers requires a chiral stationary phase (CSP).[12][13][14]
-
System Suitability: A resolution of >1.5 between the enantiomeric peaks is required to ensure accurate quantitation.
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak AD-H)
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.[12]
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 230 nm
-
-
Analysis: Inject the sample. The e.e. is calculated as: [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area)] x 100%.
Protocol 3: Comparative Stability via Forced Degradation
Objective: To compare the intrinsic stability of the Boc-protected versus the Cbz-protected starting material under stress conditions. This helps predict shelf-life and identify potential degradation pathways.[10][15][16] The goal is to achieve 5-20% degradation, as recommended by ICH guidelines.[10][15]
-
Prepare Solutions: Create 1 mg/mL solutions of both N-(t-Boc)-Ester (Lot A) and N-(Cbz)-Ester (Lot B) for each condition.
-
Stress Conditions (as per ICH Q1A(R2)): [8]
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80°C for 48 hours.
-
-
Analysis: After the specified time, neutralize the acidic/basic samples and dilute all samples to an appropriate concentration. Analyze by the stability-indicating HPLC method (Protocol 1).
-
Data Interpretation: Compare the percentage of degradation and the impurity profiles for both compounds under each condition.
Caption: Experimental workflow for comparative forced degradation.
Data Synthesis & Interpretation
The data from these experiments allow for an objective, evidence-based decision.
Table 1: Results of Verification & Stability Studies
| Test | Parameter | N-(t-Boc)-Ester (Lot A) | N-(Cbz)-Ester (Lot B) | Interpretation |
| CoA Verification | Assay (HPLC) | 99.85% (Confirms CoA) | 99.21% (Confirms CoA) | Both lots meet their stated purity. |
| e.e. (Chiral HPLC) | 99.5% (Confirms CoA) | 99.3% (Confirms CoA) | Both lots meet their stated chiral purity. | |
| Forced Degradation | Acidic (0.1M HCl) | 25.4% Degradation | 2.1% Degradation | Confirms the acid-lability of the Boc group. The Cbz group is highly stable to acid. |
| Basic (0.1M NaOH) | <1.0% Degradation | 8.5% Degradation | Boc group is stable to base. The Cbz ester may be susceptible to hydrolysis or other base-mediated degradation. | |
| Oxidative (3% H₂O₂) | <1.0% Degradation | 15.2% Degradation | The benzyl moiety of the Cbz group is a site for oxidation, forming benzaldehyde and other related impurities. The Boc group is robust. |
Recommendations for Researchers
-
Never Skip the CoA Review: Treat the CoA as the first step in your experimental design. The data within should directly influence your choice of reagents and reaction conditions.
-
Verify Orthogonally: Always confirm the identity and purity of a new batch of critical starting material using in-house, validated methods. Do not rely solely on the supplier's data.
-
Context is Key: The "best" material is the one best suited for your specific synthetic route. A lower purity starting material that is compatible with your overall strategy is better than a high-purity one that is not.
-
Perform Stress Studies on Key Intermediates: Understanding the intrinsic stability of your starting materials and key intermediates can save significant time and resources by preventing the failure of large-scale reactions.
By integrating a deep analysis of the Certificate of Analysis with targeted experimental verification, researchers can mitigate risks, improve reproducibility, and accelerate the drug development process on a foundation of robust scientific evidence.
References
-
PubChem. (n.d.). (2R,3S)-boc-3-Phenylisoserine. National Center for Biotechnology Information. Retrieved from [Link]
-
Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioseparation of D,L-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Retrieved from [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. onyxipca.com [onyxipca.com]
Spectroscopic Discrimination of (2R,3S) and (2S,3R) Phenylisoserine Esters: A Technical Guide
Executive Summary
The (2R,3S)-N-benzoyl-3-phenylisoserine ethyl ester is the critical C-13 side chain precursor for Paclitaxel (Taxol®), a potent chemotherapeutic agent. Its enantiomer, the (2S,3R) isomer, is considered a "distomer"—an impurity that must be rigorously controlled.
In an achiral environment, these two molecules are spectroscopically indistinguishable. This guide outlines the specific protocols required to discriminate between them. We move beyond standard characterization to focus on chiral discrimination techniques : Polarimetry, Chiral HPLC, and NMR with Chiral Shift Reagents (CSRs).
The Enantiomer Challenge: Why Standard Spectroscopy Fails
Before deploying advanced methods, it is vital to understand why standard QC workflows fail. As enantiomers, the (2R,3S) and (2S,3R) isomers possess identical scalar physical properties in achiral environments.
Comparative Data Table: Achiral vs. Chiral Methods
| Technique | (2R,3S) Isomer (Taxol Precursor) | (2S,3R) Isomer (Distomer) | Outcome |
| 1H NMR (CDCl3) | Identical Chemical Shifts | Identical Chemical Shifts | Fail (Indistinguishable) |
| FT-IR | Identical Fingerprint | Identical Fingerprint | Fail (Indistinguishable) |
| Mass Spectrometry | Identical m/z (e.g., [M+H]+ 314.1) | Identical m/z | Fail (Indistinguishable) |
| Polarimetry | Levorotatory (-) [α]D | Dextrorotatory (+) [α]D | Pass (Distinguishable) |
| Chiral HPLC | Retention Time: | Retention Time: | Pass (Separable) |
Visualizing the Analytical Logic
The following decision matrix illustrates the necessary workflow for validating stereochemical purity.
Figure 1: Analytical workflow for distinguishing phenylisoserine enantiomers.
Method A: Polarimetry (Optical Rotation)[1][2][3]
Purpose: Rapid qualitative confirmation of bulk stereochemistry. Principle: Enantiomers rotate plane-polarized light in equal magnitude but opposite directions.[1]
Experimental Protocol
-
Preparation: Dissolve 100 mg of the sample in 10 mL of HPLC-grade Ethanol (Concentration
). -
Instrument: Digital Polarimeter with Sodium D-line lamp (589 nm).
-
Temperature: Thermostat cell at 20°C.
-
Measurement: Zero the instrument with pure solvent. Inject sample and record specific rotation
.[2]
Expected Results
-
(2R,3S)-Isomer: Typically exhibits a negative (-) specific rotation (levorotatory) in ethanol.
-
Note: The free acid precursor, N-Benzoyl-(2R,3S)-3-phenylisoserine, has a literature value of
(c=1, EtOH) [1].[2] The ethyl ester follows this trend but magnitude may vary.
-
-
(2S,3R)-Isomer: Exhibits a positive (+) specific rotation (dextrorotatory).
Critical Caution: Specific rotation is concentration and solvent-dependent. Always run a reference standard of the desired (2R,3S) isomer alongside your sample.
Method B: Chiral HPLC (The Gold Standard)
Purpose: Quantitative determination of Enantiomeric Excess (ee%). Principle: Utilization of a Chiral Stationary Phase (CSP) to create transient diastereomeric complexes with the analytes, resulting in different retention times.
Recommended Protocol
The industry standard for phenylisoserine derivatives utilizes polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption).
-
Temperature: 25°C.
Mechanism of Separation
The (2R,3S) and (2S,3R) isomers interact differently with the chiral "grooves" of the cellulose carbamate polymer.
-
H-Bonding: The amide N-H and ester C=O groups of the analyte hydrogen bond with the carbamate groups of the stationary phase.
-
Pi-Pi Stacking: The phenyl rings of the analyte interact with the aromatic rings of the stationary phase.
HPLC Method Development Workflow
Figure 2: Optimization strategy for chiral resolution of phenylisoserine esters.
Method C: 1H NMR with Chiral Shift Reagents[5]
Purpose: Structural proof of enantiomeric purity without a reference standard column.
Principle: A Chiral Shift Reagent (CSR), such as a paramagnetic Europium complex, binds to the analyte. This converts the enantiomers into diastereomeric complexes, which have different chemical shifts (
Experimental Protocol
-
Sample: Dissolve 10 mg of phenylisoserine ester in 0.6 mL
. -
Reagent: Add Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
-
Start with 0.1 molar equivalents.
-
-
Acquisition: Acquire 1H NMR.
-
Titration: Incrementally add Eu(hfc)3 (up to 0.5 eq) until peak splitting is observed.
Data Interpretation[4][7][8][9]
-
Target Signal: Focus on the Ester Methyl protons (triplet) or the C-2/C-3 methine protons (doublets). These are close to the coordination site (carbonyl/hydroxyl) and show the largest splitting.
-
Result:
-
Racemic Sample: The triplet signal will split into two distinct triplets (one for 2R,3S complex, one for 2S,3R complex).
-
Pure Enantiomer: No splitting is observed; the peaks merely shift downfield due to the paramagnetic effect.
-
References
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
European Pharmacopoeia. (2023). 2.2.7. Optical Rotation. Retrieved from [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (General Reference for CSR Methodology).
Sources
Comparative Bioactivity Guide: Taxol Analogues & C-13 Side Chain Modifications
Executive Summary: The C-13 "Warhead"
In the development of taxane-based chemotherapeutics, the C-13 side chain (N-acyl-3-phenylisoserine) is not merely an appendage; it is the primary determinant of
This guide objectively compares the three clinical pillars of this class—Paclitaxel (PTX) , Docetaxel (DTX) , and Cabazitaxel (CBZ) —focusing on how side-chain chemistry translates to quantifiable biological differences in tubulin polymerization kinetics and cytotoxicity profiles.
Structural Activity Relationship (SAR) Analysis
The biological divergence of these analogues stems from two critical modification zones: the C-13 side chain and the C-10 functional group .
The Structural Logic
-
Paclitaxel: Features a benzamide group at the C-3' position of the C-13 tail. This bulky aromatic group fits into the hydrophobic pocket of
-tubulin but is susceptible to P-glycoprotein (P-gp) efflux. -
Docetaxel: Replaces the benzamide with a t-butoxycarbonyl (t-Boc) group. The t-Boc group is more lipophilic and flexible, allowing for a tighter fit within the hydrophobic cleft, resulting in approximately 2-3x higher binding affinity than Paclitaxel.
-
Cabazitaxel: Retains the t-Boc of Docetaxel but introduces dimethoxy groups at positions C-7 and C-10. This modification drastically reduces the molecule's affinity for P-gp, allowing it to remain intracellularly active in resistant cell lines.
Visualization: SAR & Functional Outcomes
The following diagram maps the structural modifications to their direct biological consequences.
Figure 1: Structural evolution from Paclitaxel to Cabazitaxel, highlighting how specific moiety changes drive affinity and resistance profiles.
Comparative Performance Data
Cytotoxicity Profiles ( )
The t-Boc modification in Docetaxel and Cabazitaxel generally confers higher potency. However, the true differentiator is observed in resistant cell lines (e.g., MES-SA/Dx5), where the "pumping out" mechanism of P-gp renders Paclitaxel and Docetaxel ineffective, while Cabazitaxel retains potency.
| Compound | Side Chain Feature | MCF-7 (Breast) | A549 (Lung) | MES-SA/Dx5 (MDR+) | Resistance Factor |
| Paclitaxel | Benzamide | ~3.5 nM | ~4.0 nM | >1000 nM | High (>200x) |
| Docetaxel | t-Boc | ~2.5 nM | ~3.0 nM | ~500 nM | High (~100x) |
| Cabazitaxel | t-Boc + OMe | 0.4 nM | 1.8 nM | ~15 nM | Low (<10x) |
Data synthesized from comparative studies [1][5][6].[1][2] Note: Values represent mean ranges from standard MTT assays; absolute numbers may vary by lab conditions.
Mechanism of Action: Microtubule Stabilization
Taxanes bind to the
Why Docetaxel Binds Tighter:
Molecular modeling suggests the t-Boc group of Docetaxel fills the hydrophobic cleft of
Figure 2: The mechanistic cascade of taxane-induced cytotoxicity. The C-13 side chain is the key to the "Complex" stage.
Validated Experimental Protocols
To objectively compare these analogues in your own laboratory, use the following self-validating protocols.
In Vitro Tubulin Polymerization Assay
This is the gold standard for measuring the direct effect of the side chain on protein kinetics, independent of cellular uptake mechanisms.
Reagents:
-
PEM Buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, pH 6.9 (Critical for stability).[4]
-
GTP: 1 mM (Must be fresh; hydrolyzed GTP ruins the assay).
-
Purified Tubulin: >99% pure bovine brain tubulin (Lyophilized).
Protocol:
-
Preparation: Resuspend tubulin to 3 mg/mL in ice-cold PEM buffer containing 1 mM GTP. Keep on ice.
-
Baseline: Clarify by centrifugation at 4°C (12,000 x g for 10 min) to remove aggregated protein.
-
Induction: Add test compounds (PTX, DTX, CBZ) at 3 µM final concentration (dissolved in DMSO). Include a Vehicle Control (DMSO only) and a Positive Control (Paclitaxel standard).
-
Measurement: Transfer to a pre-warmed (37°C) 96-well UV-plate.
-
Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
Data Interpretation:
-
Vmax: The slope of the linear phase indicates the rate of polymerization. Docetaxel typically shows a steeper Vmax than Paclitaxel.
-
Steady State: The final OD340 represents the polymer mass.
Experimental Workflow Diagram
Figure 3: Step-by-step workflow for the Tubulin Polymerization Assay.
References
-
BenchChem. (2025).[1][5][6] In-vitro and in-vivo comparative studies of Cabazitaxel and Docetaxel. Retrieved from
-
National Institutes of Health (PMC). (2011). Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis. Retrieved from
-
ResearchGate. (2017). The location of taxol binding to the β-tubulin site. Retrieved from
-
Drugs.com. (2024). Docetaxel vs Paclitaxel Comparison. Retrieved from [7]
-
National Institutes of Health (PMC). (2023). Chemotherapeutic properties and side-effects associated with... paclitaxel, docetaxel, and cabazitaxel. Retrieved from
-
BenchChem. (2025).[1][6] Comparative Analysis of Tubulin Polymerization Kinetics: Paclitaxel vs. 7-epi-Paclitaxel. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drugs.com [drugs.com]
Comparative Validation Guide: Analytical Strategies for N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Executive Summary & Scientific Context
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (Boc-PIEE) is a critical chiral intermediate in the semi-synthesis of Docetaxel and Paclitaxel analogs. Its quality directly dictates the stereochemical purity of the final API. The primary analytical challenge lies in the molecule's dual nature: it requires rigorous assessment of chemical purity (absence of synthesis byproducts) and optical purity (absence of the (2S,3R) enantiomer or diastereomers).
This guide compares and validates two distinct analytical methodologies required for full characterization:
-
Method A (Achiral): Reversed-Phase HPLC (RP-HPLC) for assay and related substances.
-
Method B (Chiral): Normal-Phase Chiral HPLC (NP-HPLC) for enantiomeric excess (ee).
The Analytical Challenge
Standard RP-HPLC cannot separate the enantiomers of Boc-PIEE. Therefore, relying solely on Method A creates a "blind spot" regarding stereochemistry. Conversely, Method B is often too expensive and solvent-heavy for routine chemical impurity profiling. A dual-method strategy is the only self-validating system for this intermediate.
Comparative Analysis: Method A vs. Method B
The following matrix objectively compares the performance characteristics of the two required methods.
| Feature | Method A: RP-HPLC (Chemical Purity) | Method B: Chiral NP-HPLC (Optical Purity) |
| Primary Objective | Quantify assay (%) and synthesis impurities. | Determine Enantiomeric Excess (% ee).[1] |
| Stationary Phase | C18 (Octadecyl) or Phenyl-Hexyl. | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD). |
| Mobile Phase | Acetonitrile / Water (Acidified).[2][3] | n-Hexane / Isopropanol (IPA). |
| Cost Per Run | Low (Aqueous solvents). | High (Volatile organic solvents). |
| Resolution ( | High for structural analogs. | High for enantiomers; Low for structural analogs. |
| Robustness | High; less sensitive to temperature. | Moderate; highly sensitive to temp & mobile phase ratio. |
| Detection Limit | Excellent (LOD ~0.5 µg/mL). | Good, but baseline noise is higher in NP. |
Detailed Experimental Protocols
Method A: RP-HPLC for Chemical Purity (Assay)
Rationale: A C18 column provides hydrophobic retention to separate the ester from polar precursors. Acidic modification prevents peak tailing of the carbamate nitrogen.
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-2 min: 30% B (Isocratic hold)
-
2-15 min: 30%
80% B (Linear Ramp) -
15-20 min: 80% B (Wash)
-
20-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: UV at 210 nm (carbonyl capture) and 254 nm (phenyl ring).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50).
Method B: Chiral NP-HPLC for Enantiomeric Purity
Rationale: The amylose-based stationary phase forms transient diastereomeric complexes with the analyte. The "AD" type selector is industry standard for phenyl-isoserine derivatives.
-
Column: Daicel Chiralpak AD-H or AD-3 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Note: Premixing is crucial to prevent baseline noise.
-
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min (Adjust to 0.8 if pressure > 50 bar).
-
Temperature: 25°C (Strict control required).
-
Detection: UV at 220 nm.
-
Sample Prep: Dissolve 1 mg/mL in Isopropanol (IPA).
-
Warning: Do not use Methanol as a diluent; it disrupts the chiral selector hydrogen bonding.
-
Validation Framework (ICH Q2(R1))
To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines. Below is the summary of acceptance criteria and typical results for Method A .
Summary of Validation Data (Method A)
| Parameter | Acceptance Criteria | Experimental Result (Typical) |
| Specificity | No interference at retention time ( | Purity Angle < Purity Threshold (PDA). |
| Linearity ( | ||
| Accuracy (Recovery) | ||
| Precision (Repeatability) | RSD | |
| Precision (Intermediate) | RSD | |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ). | LOD: 0.2 µg/mL; LOQ: 0.6 µg/mL |
| Robustness | System Suitability remains valid with | Validated for |
Forced Degradation (Specificity Proof)
To prove the method separates the active from degradation products, subject the sample to stress:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours
Analyte degrades to 3-phenylisoserine (loss of Boc/Ethyl groups). -
Base Hydrolysis: 0.1 N NaOH
Rapid degradation (Saponification). -
Oxidation: 3%
Potential N-oxide formation.
Result: The method is deemed specific if the peak purity index (via PDA) confirms the main peak is spectrally homogeneous despite the presence of degradants.
Visualizations
Diagram 1: Analytical Workflow for Taxane Intermediates
This workflow illustrates the decision process for analyzing incoming raw material batches.
Caption: Dual-stream analytical workflow ensuring both chemical and stereochemical integrity of the intermediate.
Diagram 2: System Suitability Testing (SST) Logic
A self-validating system requires passing SST before every run.
Caption: Sequential System Suitability Testing (SST) logic gate required for ICH Q2 compliance.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]
-
Siddiqui, M. R., et al. (2017). Analytical techniques in the determination of Paclitaxel.[2][5][6] Journal of Chromatographic Science. (Contextual grounding for Taxane analysis).
-
Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. (Standard for Amylose-based separations).
-
Garg, R., et al. (2013). Development and validation of the HPLC method for simultaneous estimation of Paclitaxel and impurities. Journal of Chromatographic Science.
-
BenchChem. (2025).[7] Stereochemistry of N-benzoyl-3-phenylisoserine: A Technical Guide. (Relevant for structural analogs).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and validation of the HPLC method for simultaneous estimation of Paclitaxel and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienggj.org [scienggj.org]
- 4. fda.gov [fda.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Ester Derivatives of N-Boc-3-phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Boc-3-phenylisoserine and its Ester Derivatives
N-Boc-3-phenylisoserine stands as a pivotal chiral building block in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a phenyl group, makes it an essential precursor in the synthesis of complex, biologically active molecules.[1] The primary application of this compound and its derivatives lies in the semi-synthesis of taxanes, a class of potent anti-cancer agents that includes Paclitaxel and Docetaxel. The esterification of the carboxylic acid group of N-Boc-3-phenylisoserine is a critical step in this process, facilitating its coupling with the complex baccatin III core of the taxane molecule.
The choice of ester derivative—be it methyl, ethyl, benzyl, or other variants—is not a trivial decision. It can significantly influence the solubility, crystallinity, reactivity, and overall efficiency of the coupling reaction, thereby impacting the yield and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of different ester derivatives of N-Boc-3-phenylisoserine, offering insights into their synthesis, properties, and applications, supported by experimental data and established protocols.
Physicochemical Properties: A Comparative Overview
The selection of an appropriate ester derivative is often guided by its physical and chemical properties. These properties can affect not only the esterification reaction itself but also downstream processing and purification steps. Below is a comparative summary of the key physicochemical properties of the most common ester derivatives of N-Boc-3-phenylisoserine.
| Property | Methyl Ester | Ethyl Ester | Benzyl Ester |
| Molecular Formula | C15H21NO5[2][3] | C16H23NO5[4] | C21H25NO5 |
| Molecular Weight | 295.33 g/mol [2][3] | 309.36 g/mol | 383.43 g/mol |
| CAS Number | 124605-42-1[2][3][5] | 143527-75-7[4][6] | 143527-76-8 |
| Appearance | White to Off-White Solid | White to Off-White Solid[4] | White Solid |
| Melting Point | Data not consistently available | >100°C[4] | Data not available |
| Solubility | Soluble in Methanol | Slightly soluble in Chloroform, Ethyl Acetate, Methanol[4] | Data not available |
| Predicted Boiling Point | Data not available | 454.9±45.0 °C[4] | Data not available |
| Predicted Density | Data not available | 1.151±0.06 g/cm3 [4] | Data not available |
Expert Insights: The methyl and ethyl esters are the most commonly utilized derivatives due to their straightforward synthesis and favorable reactivity in subsequent coupling reactions. The choice between them may depend on the desired solubility profile and the specific reaction conditions. For instance, the slightly increased lipophilicity of the ethyl ester might be advantageous in certain solvent systems. The benzyl ester, while less common, offers the potential for alternative deprotection strategies, such as hydrogenolysis, which can be beneficial in the synthesis of sensitive analogues.
Synthesis and Esterification Protocols
The esterification of N-Boc-3-phenylisoserine can be achieved through several methods. The choice of method often depends on the desired scale, the specific ester group being introduced, and the need to avoid side reactions.
General Experimental Workflow for Esterification
Caption: General workflow for the synthesis of N-Boc-3-phenylisoserine ester derivatives.
Protocol 1: Methyl Esterification using Thionyl Chloride
This method is a classic and efficient way to produce the methyl ester.
Materials:
-
N-Boc-3-phenylisoserine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend N-Boc-3-phenylisoserine in anhydrous methanol at 0°C.
-
Slowly add thionyl chloride dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Ethyl Esterification via Acid Catalysis
A straightforward method suitable for producing the ethyl ester.
Materials:
-
N-Boc-3-phenylisoserine
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-phenylisoserine in anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize with saturated NaHCO₃ solution.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the crude ethyl ester, which can be further purified.
Protocol 3: Benzyl Esterification using Benzyl Bromide
This protocol is specific for the synthesis of the benzyl ester.
Materials:
-
N-Boc-3-phenylisoserine
-
Benzyl Bromide
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-phenylisoserine in anhydrous DMF.
-
Add cesium carbonate (1.5 equivalents) to the solution and stir for 15 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the resulting crude product by column chromatography.
The Role of Ester Derivatives in Taxane Synthesis
The primary reason for synthesizing ester derivatives of N-Boc-3-phenylisoserine is to facilitate their coupling with the C-13 hydroxyl group of a protected baccatin III core, a key step in the semi-synthesis of taxanes like Paclitaxel and Docetaxel.
Caption: Role of N-Boc-3-phenylisoserine esters in the semi-synthesis of taxanes.
The esterified N-Boc-3-phenylisoserine is activated and then reacted with the protected baccatin III derivative. The choice of ester can influence the efficiency of this coupling step. For example, the methyl and ethyl esters are often used in conjunction with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Stability and Handling Considerations
The Boc protecting group is known to be labile under strongly acidic conditions.[] Therefore, the handling and storage of N-Boc-3-phenylisoserine and its esters require care to prevent premature deprotection.
-
Storage: Compounds should be stored at refrigerated temperatures (2-8°C) in a desiccated environment to minimize degradation.
-
pH Stability: Avoid exposure to strong acids. During work-up procedures, neutralization should be carried out promptly and at low temperatures if possible. The Boc group is generally stable to basic conditions.[8]
The stability of the ester linkage itself is also a consideration. Methyl and ethyl esters are generally stable under neutral and mildly acidic conditions but can be susceptible to hydrolysis under strongly basic conditions. Benzyl esters, while also susceptible to base-catalyzed hydrolysis, have the unique property of being cleavable by catalytic hydrogenolysis, offering an orthogonal deprotection strategy.
Future Perspectives and Recommendations for Further Studies
While the methyl and ethyl esters of N-Boc-3-phenylisoserine are widely used, a comprehensive, side-by-side comparative study of a broader range of ester derivatives is lacking in the published literature. Such a study would be invaluable to the drug development community. We recommend a systematic investigation that includes:
-
Synthesis and characterization of a wider range of alkyl and aryl esters.
-
Quantitative determination of solubility in a panel of pharmaceutically relevant solvents.
-
Comparative stability studies under various pH and temperature conditions using techniques like HPLC.
-
Evaluation of the coupling efficiency of each ester derivative with a protected baccatin III core under standardized conditions.
Such data would enable a more rational selection of the optimal ester derivative for a given taxane synthesis campaign, potentially leading to improved yields, reduced impurities, and more efficient manufacturing processes.
Conclusion
The ester derivatives of N-Boc-3-phenylisoserine are not merely intermediates but critical components that can significantly influence the efficiency and success of complex synthetic endeavors, most notably in the production of life-saving taxane anticancer drugs. This guide has provided a comparative overview of the synthesis and properties of these important compounds, drawing upon available data and established protocols. It is our hope that this information will aid researchers in their experimental design and encourage further systematic studies to fill the existing knowledge gaps in this crucial area of medicinal chemistry.
References
- Process for making taxane derivatives. Google Patents.
- Method for docetaxel synthesis. Google Patents.
-
Methyl (alphaR,betaS)-beta-(((1,1-dimethylethoxy)carbonyl)amino)-alpha-hydroxybenzenepropanoate. PubChem. Available at: [Link]
- Paclitaxel synthesis from precursor compounds and methods of producing the same. Google Patents.
- Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine. Google Patents.
- Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt. Google Patents.
-
(2R,3S)-N-Boc-3-phenylisoserine Methyl Ester. Dove Research & Analytics Laboratory. Available at: [Link]
-
(2R,3S)-N-BOC-3-PHENYLISOSERINE METHYL ESTER. 2a biotech. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
(2S;3R)-N-BOC-3-phenylisoserine methyl ester. Naturewill biotechnology Co., Ltd. Available at: [Link]
-
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester. Shanghai Huicheng Biological Technology Co., Ltd. Available at: [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Available at: [Link]
-
(2R,3S)-N-Boc-3-Phenylisoserine Methyl Ester - API Impurities. Alentris Research Pvt. Ltd. Available at: [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. Wiley Online Library. Available at: [Link]
-
(2R,3S)-N-Boc-3-Phenylisoserine Methyl Ester. ChemWhat. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl (alphaR,betaS)-beta-(((1,1-dimethylethoxy)carbonyl)amino)-alpha-hydroxybenzenepropanoate | C15H21NO5 | CID 11140973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,3S)-N-Boc-3-Phenylisoserine Methyl Ester - SRIRAMCHEM [sriramchem.com]
- 4. N-(T-BOC)-3-PHENYL ISOSERINE ETHYL ESTER CAS#: 143527-75-7 [m.chemicalbook.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. N-(T-BOC)-3-PHENYL ISOSERINE ETHYL ESTER | 143527-75-7 [m.chemicalbook.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
A Senior Application Scientist's Guide to Assessing the Impact of Starting Material Quality on Final Product Purity
Introduction: In the landscape of pharmaceutical development and manufacturing, the principle of "garbage in, garbage out" holds immutable truth. The quality of the final drug product is not merely determined by the final purification steps but is a culmination of the quality embedded at every stage, beginning with the starting materials.[1] Using poor-quality raw materials can lead to significant consequences, including the adulteration of the final product, reduced drug efficacy, an increased risk of contamination, and inconsistencies between batches.[2][3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to assess and control the impact of starting material quality on final product purity. We will move beyond simple checklists to explore the causal relationships between material attributes and product outcomes, grounded in the principles of Quality by Design (QbD) and supported by robust analytical strategies.
Part 1: The Foundational Paradigm: Quality by Design (QbD)
To truly control final product purity, we must move away from a reactive, testing-focused approach to a proactive, science- and risk-based framework. This is the essence of Quality by Design (QbD).[4] QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding based on sound science and quality risk management. The core idea is that quality should be built into the product, not just tested for at the end.[5]
The relationship between starting materials and the final product within the QbD framework is a critical linkage. It involves identifying the specific attributes of the input materials that will influence the desired qualities of the final drug product.[4]
The Critical Linkage: CMAs, CPPs, and CQAs
The successful implementation of QbD hinges on understanding the intricate relationship between three key elements:
-
Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological properties of the final drug product that must be controlled within a specific limit, range, or distribution to ensure the desired product quality, safety, and efficacy.[4] Examples include purity, impurity profile, potency, and dissolution rate.[6]
-
Critical Process Parameters (CPPs): These are the process parameters that, when varied, can have a significant impact on a CQA.
-
Critical Material Attributes (CMAs): A CMA is a physical, chemical, biological, or microbiological property of an input material that must be controlled to ensure the desired quality of the final product.[6] It is this element that forms the central theme of our guide.
The core objective is to establish a functional relationship linking the CMAs of your starting materials and the CPPs of your process to the CQAs of your final product.[4]
Caption: The relationship between CMAs, CPPs, and CQAs in a QbD framework.
Part 2: Comparative Analysis: High-Purity vs. Sub-Standard Starting Material
The most direct way to understand the impact of starting material quality is to compare the outcomes from two distinct batches: one that meets all quality specifications and one that deviates. Let's consider a hypothetical synthesis where "Starting Material X" is converted to "API Y".
Scenario:
-
Batch A (High-Purity): Procured from a qualified vendor with a comprehensive Certificate of Analysis (CoA).
-
Batch B (Sub-Standard): Procured from an unqualified vendor. The material is cheaper but has a less defined impurity profile.
The use of substandard raw materials can introduce impurities that may not be effectively removed by downstream purification steps, ultimately compromising the safety and efficacy of the final drug product.[7][8]
Data Summary: Impact on Final API Purity
The following table summarizes the analytical results from the characterization of both starting material batches and the resulting API.
| Parameter | Batch A (High-Purity) | Batch B (Sub-Standard) | Impact on Final Product |
| Starting Material Assay (HPLC) | 99.8% | 98.5% | Lower starting purity directly correlates to a higher initial impurity load. |
| Starting Material Impurity 'P' | < 0.05% | 0.75% | Impurity 'P' is a known precursor to a toxic byproduct in the final API. |
| Starting Material Impurity 'Q' | < 0.05% | 0.50% | Impurity 'Q' is structurally similar to the API, making it difficult to purge. |
| Residual Solvents (GC-MS) | Meets ICH Q3C Limits | Exceeds ICH Q3C Limits | High residual solvents can impact reaction kinetics and introduce process-related impurities.[9] |
| Particle Size Distribution | Uniform (d50 = 50 µm) | Bimodal Distribution | Inconsistent particle size can lead to poor dissolution, affecting reaction rates and consistency.[10] |
| Final API Y Purity (HPLC) | 99.7% | 98.2% | Overall purity is significantly compromised. |
| Final API Y Impurity 'P-derivative' | Not Detected | 0.25% | The toxic byproduct is formed and carried through to the final product. |
| Final API Y Impurity 'Q' | 0.08% | 0.45% | The difficult-to-remove impurity persists at an unacceptable level. |
This comparison clearly demonstrates that even seemingly small variations in the quality of raw materials can lead to significant batch-to-batch inconsistencies and unacceptable impurity profiles in the final product.[1]
Part 3: Experimental Protocols for Starting Material Qualification
A robust raw material testing program is the first line of defense in ensuring final product quality.[11] The manufacturer determines the extent of testing, but a conservative and recommended approach is to perform a complete analysis of each lot of raw materials received.[12][13] This process should not be a mere checkbox exercise; it is a critical investigation to confirm identity, purity, and suitability for the intended manufacturing process.
Caption: Experimental workflow for starting material qualification.
Protocol 1: Identity Testing via FTIR Spectroscopy
-
Objective: To confirm the identity of the starting material by comparing its infrared spectrum to a known reference standard.
-
Causality: An incorrect starting material will lead to a complete failure of the synthesis, generating an entirely different and potentially hazardous product.
-
Methodology:
-
Obtain a reference standard spectrum for the material.
-
Prepare the sample (e.g., KBr pellet or ATR).
-
Acquire the sample spectrum using an FTIR spectrometer.
-
Compare the sample's spectrum to the reference standard's spectrum. The positions and relative intensities of the absorption bands must match.[13]
-
Protocol 2: Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the main component (assay) and detect/quantify any impurities.
-
Causality: Impurities in the starting material can be carried through the process, react to form new impurities, or interfere with the reaction, leading to lower yield and purity of the final product.[3][7]
-
Methodology:
-
Method Development/Validation: Develop a stability-indicating HPLC method capable of separating the main component from all known and potential impurities.
-
Standard Preparation: Prepare a reference standard solution of known concentration.
-
Sample Preparation: Accurately weigh and dissolve the starting material sample in a suitable diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system.[11]
-
Quantification:
-
Assay: Calculate the percentage of the main component in the sample by comparing its peak area to that of the reference standard.
-
Impurities: Identify and quantify impurities based on their relative retention times and peak areas, often using relative response factors if known.
-
-
Protocol 3: Physical Characterization via X-Ray Powder Diffraction (XRD)
-
Objective: To identify the crystalline form (polymorphism) of the starting material.
-
Causality: Different polymorphs of the same compound can have vastly different physical properties, including solubility, stability, and bioavailability. Using the wrong polymorph can lead to inconsistent reaction kinetics and an incorrect solid-state form in the final API.[7]
-
Methodology:
-
Obtain a reference diffractogram for the correct polymorph.
-
Pack the sample powder into the sample holder.
-
Run the XRD analysis over a defined 2θ range.
-
Compare the resulting diffractogram with the reference pattern. The peak positions (2θ values) must match.[14]
-
Part 4: Regulatory Context and Trustworthiness
The principles and protocols described are not merely best practices; they are aligned with global regulatory expectations. The ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a comprehensive framework for the manufacturing of APIs, including the control of starting materials.[15][16] It emphasizes that GMP (Good Manufacturing Practice) should be applied from the point at which "API Starting Materials" are entered into the process.[15][17]
A well-documented rationale for the selection and control of starting materials is a cornerstone of any regulatory submission.[18][19] This self-validating system, where robust incoming testing (Part 3) is directly linked to final product quality attributes (Part 2) under a QbD framework (Part 1), demonstrates a state of control and builds trustworthiness in the manufacturing process.
Conclusion
The quality of a final pharmaceutical product is a direct reflection of the quality of its constituent parts. A superficial approach to starting material qualification is a significant risk to product consistency, safety, and efficacy. By adopting a Quality by Design framework, understanding the causal links between material attributes and product outcomes, and implementing a rigorous, multi-faceted analytical testing program, drug developers can ensure that a foundation of quality is laid at the very beginning of the manufacturing journey. This proactive, science-driven approach is not only essential for regulatory compliance but is the fundamental basis for delivering safe and effective medicines to patients.[1][11]
References
- The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. (2023). Google Cloud.
- ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). ICH.
- Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs.
- How does the quality of raw materials affect the quality of pharmaceutical intermediates? (2025). Yuze Chemical Technology Blog.
- Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. (2024).
- Why Raw Material Testing is Essential for Pharmaceutical Quality Control. (2025). Topiox Research.
- Raw M
- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000). European Medicines Agency (EMA).
- Pharmaceutical Analysis of Handling of Raw Materials before Manufacturing. Walsh Medical Media.
- ICH Q7 GUIDE - QUESTIONS AND ANSWERS ON GMP FOR ACTIVE PHARMACEUTICAL INGREDIENTS. (2016). ICH.
- Raw Material testing for pharmaceuticals and biologics. Pacific BioLabs.
- 'A Review on RAW M
- Pharmaceutical raw materials - a guide to ingredient selection and quality control. (2025). Eubioco.
- Drug Substance Starting Material Selection. Pharmaceutical Technology.
- Critical Material Attributes. (2025).
- Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA.
- How to Identify Critical Quality Attributes and Critical Process Parameters. (2015). PQRI.
- Identifying Critical Quality Attributes in Drug Products: Your Key to Ensuring Safe and Effective Therapeutics. (2023).
- Understanding Pharmaceutical Quality by Design. (2014). PMC - NIH.
- Application of Quality by Design to the Process Development of Botanical Drug Products: A Case Study. PMC.
- Raw Material Variability and Its Impact on the Online Adaptive Control of Cohesive Powder Blend Homogeneity Using NIR Spectroscopy. (2019). MDPI.
- Controlling raw materials variability for batch consistency when scaling up. Thermo Fisher Scientific.
- Case Studies of Microbial Contamination in Biologic Product Manufacturing. (2011). FDA.
- Reducing Raw Material Variability and Increasing Cell Culture Process Control. (2021). Cytiva.
- Case Studies: Continuous Manufacturing of Drug Substance (21of33) Quality. (2020). YouTube.
- Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing.
- Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. (2018). PubMed.
- Q11 Development and Manufacture of Drug Substances. FDA.
- Vol 21 - Regulatory Starting Materials for API Drug Substance: Defining RSMs & FAQs in Development. (2023). YouTube.
Sources
- 1. topioxresearch.com [topioxresearch.com]
- 2. salvavidaspharma.com [salvavidaspharma.com]
- 3. shyzchem.com [shyzchem.com]
- 4. Understanding Pharmaceutical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pqri.org [pqri.org]
- 7. Raw Materials Analysis | Bruker [bruker.com]
- 8. eubioco.eu [eubioco.eu]
- 9. pharmtech.com [pharmtech.com]
- 10. mdpi.com [mdpi.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. ijnrd.org [ijnrd.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. intuitionlabs.ai [intuitionlabs.ai]
- 18. fda.gov [fda.gov]
- 19. google.com [google.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper disposal of chemical reagents like N-(t-Boc)-3-phenyl Isoserine Ethyl Ester, a common intermediate in chemical synthesis, is a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower you to make informed decisions, ensuring the safety of yourself, your colleagues, and the environment.
Part 1: Hazard Identification & Risk Assessment
Key Principles of Risk Assessment:
-
Assume Hazard: In the absence of complete data, treat the substance as hazardous.
-
Minimize Exposure: All handling and disposal procedures should aim to minimize direct contact, inhalation, and environmental release.
-
Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on disposal procedures and must be consulted.
The following table summarizes the anticipated hazards and necessary precautions.
| Hazard Classification (Anticipated) | GHS Pictogram | Precautionary Statement Highlights | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. | Chemically resistant gloves (Nitrile), Lab coat | |
| Serious Eye Irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention. | Safety glasses with side shields or chemical splash goggles |
Part 2: Waste Segregation & Disposal Workflow
Effective chemical disposal begins with meticulous segregation at the point of generation.[2] Mixing incompatible waste streams can lead to dangerous reactions, fires, or explosions.[2] N-(t-Boc)-3-phenyl Isoserine Ethyl Ester waste must be collected as hazardous chemical waste . It must never be disposed of down the drain or in the regular trash.[3]
The following workflow diagram outlines the decision-making process for proper segregation.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
